molecular formula C20H24O10 B1674752 Isorutarin CAS No. 53846-51-8

Isorutarin

Katalognummer: B1674752
CAS-Nummer: 53846-51-8
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: QZUDEXAHKXCIDG-NUUDRHLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leptophylloside is a member of psoralens.
Leptophylloside has been reported in Ruta graveolens and Ruta corsica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

53846-51-8

Molekularformel

C20H24O10

Molekulargewicht

424.4 g/mol

IUPAC-Name

(2R)-9-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C20H24O10/c1-20(2,30-19-15(25)14(24)13(23)10(7-21)27-19)11-6-9-5-8-3-4-12(22)29-17(8)16(26)18(9)28-11/h3-5,10-11,13-15,19,21,23-26H,6-7H2,1-2H3/t10-,11-,13-,14+,15-,19+/m1/s1

InChI-Schlüssel

QZUDEXAHKXCIDG-NUUDRHLNSA-N

Isomerische SMILES

CC(C)([C@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Kanonische SMILES

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O

Aussehen

Solid powder

melting_point

275-276°C

Physikalische Beschreibung

Solid

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Leptophylloside;  Isorutarin; 

Herkunft des Produkts

United States

Foundational & Exploratory

Isorutarin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorutarin, a flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, distribution, and biological significance of this compound and its related compounds. Quantitative data on the presence of this compound precursors and related flavonoids in various plant species are presented, alongside detailed experimental protocols for their extraction and analysis. Furthermore, this guide elucidates the biosynthetic pathway of this compound and explores the key signaling pathways through which its biological effects are mediated, offering valuable insights for future research and drug development endeavors.

Natural Sources and Distribution of this compound and Related Flavonoids

This compound (Luteolin-7-O-rutinoside) is a naturally occurring flavonoid glycoside found in a variety of plant species. Its distribution, however, is not as extensively documented as some other common flavonoids. The primary plant families known to contain this compound and its aglycone, luteolin (B72000), include the Apiaceae and Asteraceae families.

Key Plant Sources:

  • Apium graveolens (Celery): Celery, particularly its seeds, is a significant source of various luteolin glycosides, which are structural isomers and close relatives of this compound. While specific quantitative data for this compound is limited, celery seeds are rich in other luteolin glycosides like luteolin-7-O-apiosylglucoside and luteolin-7-O-malonyl-glucoside.

Quantitative Data on Luteolin Glycosides in Apium graveolens (Celery) Seeds

The following table summarizes the concentration of various luteolin glycosides found in celery seeds. It is important to note that this compound is luteolin-7-O-rutinoside, and the data below pertains to other, structurally similar, luteolin glycosides. This information provides a valuable reference for the expected range of these compounds in this plant material.

Compound NamePlant PartConcentration (mg/100g FW)Analytical MethodReference
Luteolin 7-O-apiosylglucosideSeeds632.00LC-DAD-ESI/MS[1][2][3]
Luteolin 7-O-malonyl-glucosideSeeds92.00LC-DAD-ESI/MS[4]
Luteolin-7-O-glucosideSeedsPresent, not quantifiedHPLC-UV[5]
Luteolin-7-O-6′-malonyl glucosideSeedsPresent, not quantifiedUF-LC-MS
Luteolin-7-O-apinosyl glucosideSeedsPresent, not quantifiedUF-LC-MS

Biosynthesis of this compound

This compound, as a flavonoid glycoside, is synthesized in plants through the well-established phenylpropanoid and flavonoid biosynthesis pathways. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure, which is then further modified by glycosylation to yield this compound.

Phenylpropanoid Pathway

The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA. This part of the pathway is common to the synthesis of many phenolic compounds in plants.

Flavonoid Biosynthesis Pathway

p-Coumaroyl-CoA serves as a precursor for the flavonoid skeleton. Through the action of chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), the flavanone (B1672756) naringenin (B18129) is formed. Naringenin is a key intermediate that can be hydroxylated and further modified to produce a variety of flavonoids, including luteolin, the aglycone of this compound.

Glycosylation

The final step in the biosynthesis of this compound is the attachment of a rutinose sugar moiety to the 7-hydroxyl group of luteolin. This reaction is catalyzed by specific UDP-glycosyltransferases (UGTs).

This compound Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS This compound This compound Luteolin->this compound UGT Anti-inflammatory Signaling Pathway (NF-kB) cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB This compound This compound This compound->IKK Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds to Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation Induces IkB_NFkB->NFkB_n NF-κB Translocation Antioxidant Signaling Pathway (Nrf2) cluster_1 Cytoplasm cluster_2 Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 This compound This compound This compound->Keap1 Inhibits Keap1-Nrf2 binding Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Keap1_Nrf2->Nrf2_n Nrf2 Translocation

References

An In-depth Technical Guide to the Chemical Structure and Properties of Isorutarin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document synthesizes the currently available scientific information on Isorutarin. It is intended for researchers, scientists, and drug development professionals. Detailed experimental data on the isolated compound this compound are limited in publicly accessible literature; therefore, some sections of this guide are based on data from its natural source and closely related compounds.

Executive Summary

This compound is a furanocoumarin glucoside, a class of natural products known for their diverse biological activities. It is primarily isolated from the seeds of Apium graveolens L. (celery), a plant with a long history of use in traditional medicine.[1] While celery seed extracts have been studied for their anti-inflammatory, antioxidant, and cytotoxic properties, research focusing specifically on isolated this compound is limited.[2][3][4] This guide provides a comprehensive overview of the known chemical structure and properties of this compound, supplemented with data from its natural source and related compounds to infer its potential biological activities and mechanisms of action. This document also includes generalized experimental protocols for its extraction, isolation, and characterization, which can serve as a foundation for further research.

Chemical Structure and Identifiers

This compound is a glycosylated furanocoumarin. The core structure consists of a furan (B31954) ring fused with a coumarin, and a glucose moiety attached to the furanocoumarin backbone.

Chemical Identifiers
IdentifierValueReference
IUPAC Name (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(((2R)-2-(1-hydroxy-1-methylethyl)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-9-yl)oxy)tetrahydro-2H-pyran-3,4,5-triolInferred from structure
CAS Number 53846-51-8[1]
Chemical Formula C₂₀H₂₄O₁₀[1]
Molecular Weight 424.40 g/mol [1]
SMILES String C[C@]1(O[C@H]2--INVALID-LINK--O2)O)O">C@@HO)C[C@H]3C4=CC(=O)C=CC4=C(O)C=C3O1Inferred from structure

Physicochemical Properties

PropertyValueReference
Appearance White to off-white solid[1]
Solubility Data for this compound is not available. However, furanocoumarins are generally soluble in organic solvents like methanol (B129727), ethanol, and DMSO.[5]N/A

Biological and Pharmacological Properties

Direct studies on the biological activities of isolated this compound are limited. However, the extracts of Apium graveolens seeds, from which this compound is derived, have demonstrated several pharmacological effects. It is plausible that this compound contributes to these activities.

Anti-inflammatory Activity of Apium graveolens Seed Extracts

Extracts from celery seeds have shown significant anti-inflammatory properties in various in vivo models.[2][6] Both aqueous and hexane (B92381) extracts of the seeds demonstrated anti-inflammatory effects, suggesting that compounds with a range of polarities contribute to this activity.[2] Given that this compound is a component of these extracts, it may play a role in the observed anti-inflammatory effects.

Cytotoxic Activity of Apium graveolens Seed Extracts

The n-hexane extract of Apium graveolens seeds has been reported to exhibit significant cytotoxic activity against Dalton's Lymphoma Ascites (DLA) cells in vitro.[3] Further fractionation of the extract led to the isolation of components that induce apoptosis and necrosis in cancer cells.[3] While the specific compounds responsible for this activity were not fully identified in the study, it is possible that furanocoumarins like this compound contribute to the overall cytotoxic profile of the seed extract.[4]

Other Potential Activities

Furanocoumarins as a class are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and mosquitocidal effects.[7][8] Therefore, it is conceivable that this compound may also exhibit these properties, though further experimental validation is required.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are not explicitly described in the literature. The following sections provide generalized methodologies based on common practices for furanocoumarin glucosides.

Extraction and Isolation of Furanocoumarin Glucosides from Apium graveolens Seeds (General Protocol)

This protocol is a representative method for the extraction and isolation of furanocoumarin glucosides from plant material.

  • Grinding and Defatting: The dried seeds of Apium graveolens are finely ground. The resulting powder is then defatted by extraction with a non-polar solvent like n-hexane to remove lipids.

  • Methanol Extraction: The defatted seed powder is then extracted with methanol, often at room temperature with agitation for an extended period or under reflux.[9]

  • Solvent Partitioning: The methanol extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. Furanocoumarin glucosides are typically found in the more polar fractions.

  • Column Chromatography: The polar fractions are subjected to column chromatography on silica (B1680970) gel or a reversed-phase material (e.g., C18). A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol or water and methanol, is used to separate the individual compounds.

  • Preparative HPLC: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

G start Dried Apium graveolens Seeds grinding Grinding start->grinding defatting Defatting with n-Hexane grinding->defatting extraction Methanol Extraction defatting->extraction partitioning Solvent Partitioning (Water/Ethyl Acetate/n-Butanol) extraction->partitioning column_chrom Column Chromatography (Silica Gel or C18) partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

General workflow for this compound isolation.
Analytical Characterization

A general HPLC method for the analysis of furanocoumarins can be adapted for this compound.

ParameterTypical Value
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (often with 0.1% formic or acetic acid) and acetonitrile (B52724) or methanol
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength between 250-350 nm
Column Temperature 25-30 °C

NMR spectroscopy is essential for the structural elucidation of this compound.

ParameterTypical Value
Solvent Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
Spectrometers ¹H-NMR (e.g., 400 MHz) and ¹³C-NMR (e.g., 100 MHz)
Internal Standard Tetramethylsilane (TMS)

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound has not been elucidated, the anti-inflammatory properties of Apium graveolens extracts suggest a potential interaction with inflammatory signaling pathways. A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB (a heterodimer of p50 and p65 subunits) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes like COX-2 and iNOS. It is hypothesized that this compound may inhibit one or more steps in this cascade, thereby reducing the production of inflammatory mediators.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (LPS) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Releases NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Transcription->Pro_inflammatory

Hypothetical NF-κB pathway inhibition.

Conclusion and Future Directions

This compound is a furanocoumarin glucoside found in the seeds of Apium graveolens. While its chemical structure is known, there is a significant lack of data regarding its specific physicochemical properties, biological activities, and mechanism of action. The known anti-inflammatory and cytotoxic effects of celery seed extracts suggest that this compound may be a contributing bioactive component.

Future research should focus on:

  • Isolation and Purification: Developing a robust and scalable method for the isolation of high-purity this compound.

  • Physicochemical Characterization: Determining key physicochemical parameters such as solubility, melting point, and pKa.

  • Biological Screening: Evaluating the anti-inflammatory, cytotoxic, antioxidant, and antimicrobial activities of the pure compound.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Such studies are crucial to unlock the full therapeutic potential of this compound and to validate its role in the traditional medicinal uses of Apium graveolens.

References

Isorutarin's Mechanism of Action in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isorutarin: Scientific literature extensively details the mechanisms of action for the flavonoids isorhamnetin (B1672294) and isoorientin (B1672268). However, information regarding "this compound" is sparse, suggesting it may be a less studied compound or a misnomer for a related molecule. This guide will focus on the well-documented biological activities of isorhamnetin and isoorientin as potent anti-inflammatory and antioxidant agents, providing a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. We will proceed under the assumption that the user's interest in "this compound" aligns with the activities of these closely related and similarly named compounds.

Core Mechanisms of Action: Anti-inflammatory and Antioxidant Effects

Isorhamnetin and isoorientin exert their therapeutic potential primarily through two interconnected mechanisms: the suppression of inflammatory pathways and the enhancement of endogenous antioxidant defense systems.

Anti-inflammatory Activity:

Both flavonoids have been shown to inhibit key inflammatory mediators. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of the inflammatory response. By inhibiting the activation of NF-κB, isorhamnetin and isoorientin effectively reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3] This leads to a dampened inflammatory cascade.

Furthermore, they exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[4][5] Isoorientin, in particular, has been identified as a selective inhibitor of COX-2.

Antioxidant Activity:

Isorhamnetin and isoorientin combat oxidative stress through a dual approach. They can directly scavenge free radicals, and more importantly, they can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[4][6][7] By bolstering these endogenous antioxidant defenses, these flavonoids protect cells from oxidative damage.

Quantitative Data on Bioactivity

The following tables summarize key quantitative data demonstrating the efficacy of isorhamnetin and isoorientin in various in vitro and in vivo models.

Table 1: Inhibitory Concentrations (IC50) of Isorhamnetin and Isoorientin

CompoundTargetAssay SystemIC50 ValueReference
Isoorientin COX-2In vitro enzyme assay39 µM[8]
Isoorientin Glycogen Synthase Kinase 3β (GSK3β)In vitro kinase assay185 ± 25 µM[9]
Isorhamnetin HMG-CoA ReductaseIn vitro enzyme assayMixture with derivatives showed IC50 of 20.3 µg/mL[10]

Table 2: In Vivo Anti-inflammatory Effects

CompoundModelDosingEffectReference
Isoorientin Carrageenan-induced paw edema (mice)10 and 20 mg/kg (i.p.)Significant reduction in paw thickness[11]
Isorhamnetin Carrageenan-induced paw edema (rats)Not specifiedDecreased number of COX-2 positive cells[4][5]

Table 3: Modulation of Pro-inflammatory Cytokines by Isorhamnetin

Cell LineStimulusIsorhamnetin ConcentrationEffect on TNF-αEffect on IL-6Reference
BV2 microgliaLPS (100 ng/mL)10, 20, 40 µMConcentration-dependent decreaseConcentration-dependent decrease[3]
BEAS-2BTNF-α20, 40 µM-Significant decrease[2]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by isorhamnetin and isoorientin.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB sequesters Degradation IkB->Degradation ubiquitination & degradation NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates to Isorhamnetin_Isoorientin Isorhamnetin & Isoorientin Isorhamnetin_Isoorientin->IKK_Complex inhibits DNA DNA NF_kB_active->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes transcription of

NF-κB Signaling Pathway Inhibition

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active translocates to Isorhamnetin_Isoorientin Isorhamnetin & Isoorientin Isorhamnetin_Isoorientin->Keap1 promotes Nrf2 dissociation from ARE ARE (DNA) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes transcription of

Nrf2 Signaling Pathway Activation

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., LPS, Cytokines) Receptor Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activates Isorhamnetin Isorhamnetin Isorhamnetin->MAPK inhibits phosphorylation of Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response leads to

MAPK Signaling Pathway Inhibition by Isorhamnetin

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory and antioxidant activities of isorhamnetin and isoorientin.

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.[12]

  • Animals: Male Wistar rats or BALB/c mice.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume or thickness is measured using a plethysmometer or digital calipers.

    • The test compound (isoorientin or isorhamnetin) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

    • After a set time (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

DPPH Radical Scavenging Assay

This in vitro assay measures the free radical scavenging capacity of a compound.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • A defined volume of the DPPH solution is added to the test compound solutions in a 96-well plate.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at approximately 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Western Blot Analysis for NF-κB and MAPK Phosphorylation

This technique is used to detect changes in the levels of specific proteins and their phosphorylation status, indicating the activation or inhibition of signaling pathways.[13][14]

  • Cell Culture and Treatment:

    • Cells (e.g., RAW 264.7 macrophages) are cultured to 70-80% confluency.

    • Cells are pre-treated with various concentrations of isorhamnetin or isoorientin for a specified time (e.g., 1 hour).

    • The cells are then stimulated with an inflammatory agent (e.g., LPS) for a defined period.

  • Protein Extraction and Quantification:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, total p38 MAPK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a highly sensitive method for quantifying the concentration of cytokines in cell culture supernatants or biological fluids.

  • Sample Collection: Cell culture supernatants are collected after treatment with the test compound and/or inflammatory stimulus.

  • Procedure (Sandwich ELISA):

    • A 96-well plate is coated with a capture antibody specific for the target cytokine (e.g., TNF-α or IL-6).

    • The plate is blocked to prevent non-specific binding.

    • Standards of known cytokine concentrations and the collected samples are added to the wells and incubated.

    • After washing, a biotinylated detection antibody that binds to a different epitope on the cytokine is added.

    • Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, which is converted by HRP to produce a colored product.

  • Data Analysis: The absorbance is measured at a specific wavelength, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and bioactivity screening of flavonoids like isorhamnetin and isoorientin from a natural source.

Experimental_Workflow Extraction Extraction (e.g., Maceration, Soxhlet) Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning, Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay_Screening Bioassay Screening (e.g., DPPH, Anti-inflammatory assays) Fractions->Bioassay_Screening Active_Fraction Active Fraction(s) Bioassay_Screening->Active_Fraction Isolation Isolation of Pure Compounds (e.g., HPLC, Prep-TLC) Active_Fraction->Isolation Pure_Compound Pure Compound (Isorhamnetin/Isoorientin) Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Pure_Compound->Structure_Elucidation Mechanism_Studies Mechanism of Action Studies (Western Blot, ELISA, In vivo models) Pure_Compound->Mechanism_Studies End Data Analysis and Publication Structure_Elucidation->End Mechanism_Studies->End

Natural Product Isolation and Bioactivity Screening Workflow

Conclusion

While direct evidence for the mechanism of action of "this compound" is limited, the extensive research on the closely related flavonoids, isorhamnetin and isoorientin, provides a strong foundation for understanding their potent anti-inflammatory and antioxidant properties. Their ability to modulate key signaling pathways such as NF-κB, Nrf2, and MAPK, coupled with their inhibitory effects on inflammatory enzymes, underscores their potential as therapeutic agents for a variety of inflammatory and oxidative stress-related diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of these promising natural compounds. Further investigation is warranted to isolate and characterize "this compound" to determine if its biological activities align with those of its well-studied relatives.

References

Pharmacological Properties of Isorutarin (Isoorientin): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorutarin, also known as Isoorientin (B1672268), is a naturally occurring flavone (B191248) C-glycoside (luteolin-6-C-glucoside) found in various plant species. It has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Its mechanism of action involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

Mechanism of Action: this compound exerts its anti-inflammatory effects by:

  • Inhibiting the production of nitric oxide (NO) and prostaglandins.

  • Downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

  • Reducing the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2][3][4]

  • Inhibiting the activation of the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[2]

  • Modulating the Glycogen Synthase Kinase 3β (GSK3β) pathway.[4]

Quantitative Data: Anti-inflammatory Activity of this compound

Assay/ModelCell Line/Animal ModelParameterResultReference
COX-2 Inhibition-IC5039 µM[5]
iNOS InhibitionRAW 264.7 macrophagesIC5048 µg/mL[6]
Carrageenan-induced paw edemaMiceInhibitionSignificant at 15 mg/kg and 30 mg/kg[7]
LPS-induced NO productionRAW 264.7 macrophagesIC50Not explicitly stated, but showed dose-dependent inhibition[2]
Antioxidant Properties

This compound is a potent antioxidant, capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.

Mechanism of Action: The antioxidant activity of this compound is mediated through:

  • Direct scavenging of free radicals, such as the DPPH radical.

  • Activation of the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8]

  • Modulation of the PI3K/Akt signaling pathway, which is upstream of Nrf2 activation.[8]

Quantitative Data: Antioxidant Activity of this compound

AssayParameterResultReference
DPPH radical scavengingIC509-10 µM[9]
DPPH radical scavengingIC50Not explicitly stated, but showed potent activity[10]
Neuroprotective Properties

This compound has shown promise as a neuroprotective agent in models of neurodegenerative diseases.

Mechanism of Action: Its neuroprotective effects are linked to its anti-inflammatory and antioxidant properties, including:

  • Inhibition of microglia activation and subsequent neuroinflammation.

  • Regulation of the GSK3β, NF-κB, and Nrf2/HO-1 signaling pathways in microglia.

  • Protection against oxidative stress-induced neuronal cell death.

Anticancer Properties

This compound exhibits anticancer activity against various cancer cell lines through multiple mechanisms.

Mechanism of Action: The anticancer effects of this compound involve:

  • Induction of apoptosis (programmed cell death).

  • Inhibition of cancer cell proliferation and invasion.

  • Downregulation of vascular endothelial growth factor (VEGF) secretion, a key mediator of angiogenesis.

  • Activation of the AMP-activated protein kinase (AMPK) signaling pathway.[11][12][13]

  • Inhibition of the PI3K/Akt signaling pathway.[14]

  • Suppression of CXC Chemokine Receptor 4 (CXCR4) expression, which is involved in metastasis.[14]

Quantitative Data: Anticancer Activity of this compound

Cell LineCancer TypeParameterResultReference
Pancreatic cancer cells (PANC-1, PATU-8988)Pancreatic CancerInhibitionDose-dependent inhibition of cell survival[11]
Breast and Colon cancer cellsBreast and Colon CancerInhibitionInhibition of invasion[14]

Pharmacokinetics

Studies in rats have provided initial insights into the pharmacokinetic profile of this compound. Following intravenous administration, this compound exhibits linear pharmacokinetics with terminal half-lives ranging from 1.67 to 2.07 hours.[15] However, after oral administration, the plasma concentration of this compound is low, suggesting extensive first-pass metabolism.[15] The oral bioavailability in rats was found to be low at 8.98 ± 1.07%.[15] A major metabolite identified in plasma is isoorientin 3'- or 4'-O-sulfate.[15]

Quantitative Data: Pharmacokinetics of this compound in Rats

Administration RouteDoseBioavailabilityTerminal Half-lifeKey MetaboliteReference
Intravenous5, 10, or 15 mg/kg-1.67 - 2.07 h-[15]
Oral150 mg/kg8.98 ± 1.07%-Isoorientin 3'- or 4'-O-sulfate[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's pharmacological properties.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of compounds.[1][16][17][18][19][20]

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Carrageenan (1% w/v in sterile saline).

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).

  • Reference drug (e.g., Indomethacin, 10 mg/kg).

  • Plethysmometer or digital calipers.

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, this compound-treated groups (e.g., 15 and 30 mg/kg), and a positive control group (Indomethacin).

  • Administer the vehicle, this compound, or Indomethacin orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Measure the initial paw volume/thickness of the right hind paw of each animal using a plethysmometer or calipers.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

In Vitro Anti-inflammatory Activity: LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophages.[2][21][22][23][24]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS).

  • This compound (dissolved in DMSO).

  • Griess Reagent for nitric oxide (NO) measurement.

  • ELISA kits for cytokine measurement (TNF-α, IL-6).

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).

  • After 24 hours, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the free radical scavenging activity of a compound.[6][8][9][25][26][27][28]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) (e.g., 0.1 mM).

  • This compound (dissolved in methanol at various concentrations).

  • Positive control (e.g., Ascorbic acid or Trolox).

  • Methanol.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a series of dilutions of this compound and the positive control in methanol.

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with an equal volume of the sample solutions.

  • Prepare a control containing DPPH solution and methanol.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

Mechanism of Action: Western Blot Analysis of NF-κB Pathway

This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.[2][29]

Materials:

  • RAW 264.7 cells or other suitable cell line.

  • This compound and LPS.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Culture and treat cells with this compound and/or LPS as described in the in vitro anti-inflammatory assay.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Nuclear and Cytoplasmic Protein Extraction

This protocol is essential for studying the nuclear translocation of transcription factors like Nrf2 and NF-κB.[14][16][30][31]

Materials:

  • Cultured cells treated with this compound.

  • Phosphate-buffered saline (PBS).

  • Cytoplasmic extraction buffer (hypotonic buffer).

  • Nuclear extraction buffer (high-salt buffer).

  • Protease and phosphatase inhibitors.

  • Microcentrifuge.

Procedure:

  • Harvest and wash the treated cells with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold cytoplasmic extraction buffer, incubate on ice, and then homogenize.

  • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Wash the nuclear pellet.

  • Resuspend the nuclear pellet in ice-cold nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclei and release nuclear proteins.

  • Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear extract.

  • Analyze the cytoplasmic and nuclear fractions by Western blotting for the protein of interest (e.g., Nrf2 or p65).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Isorutarin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates p_IkBa p-IκBα IkBa_p65_p50->p_IkBa degradation p65_p50 p65/p50 Nucleus Nucleus p65_p50->Nucleus translocation p65_p50_nuc p65/p50 Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) p65_p50_nuc->Pro_inflammatory_Genes transcription This compound This compound This compound->IKK inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Isorutarin_Antioxidant_Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt p_Akt p-Akt PI3K->p_Akt phosphorylates Keap1_Nrf2 Keap1-Nrf2 p_Akt->Keap1_Nrf2 inhibits Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 release Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes transcription

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Isorutarin_Anticancer_Pathway This compound This compound AMPK AMPK This compound->AMPK activates p_AMPK p-AMPK Apoptosis Apoptosis p_AMPK->Apoptosis promotes Cell_Proliferation Cell Proliferation p_AMPK->Cell_Proliferation inhibits Invasion_Metastasis Invasion/Metastasis p_AMPK->Invasion_Metastasis inhibits

Caption: this compound's anticancer mechanism via AMPK activation.

Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo assays Cell-based Assays (e.g., LPS-stimulated macrophages) in_vitro->assays biochemical Biochemical Assays (e.g., DPPH, Enzyme Inhibition) in_vitro->biochemical animal_models Animal Models (e.g., Carrageenan-induced edema) in_vivo->animal_models mechanism Mechanism of Action Studies (Western Blot, Gene Expression) assays->mechanism data_analysis Data Analysis (IC50, Statistical Significance) biochemical->data_analysis animal_models->data_analysis mechanism->data_analysis end Conclusion data_analysis->end

References

Isorutarin: A Technical Whitepaper on its Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on Isorutarin is limited. This document summarizes the available information on this compound and infers its potential therapeutic effects based on the bioactivity of its natural source, Apium graveolens, and its isomeric relationship with the well-researched flavonoid, Rutin.

Introduction

This compound is a flavonoid glycoside, a class of natural compounds renowned for their diverse pharmacological activities. It is found in the seeds of Apium graveolens, commonly known as celery. As an isomer of Rutin, a widely studied flavonoid, this compound shares a similar chemical foundation which suggests it may possess comparable biological activities. This whitepaper aims to provide a comprehensive overview of the potential therapeutic effects of this compound by examining the established properties of its botanical source and its structural analog, Rutin.

Inferred Therapeutic Potential from Apium graveolens (Celery Seed)

The seeds of Apium graveolens have a long history of use in traditional medicine for treating various ailments.[1] Modern scientific studies have begun to validate these uses, attributing the therapeutic effects to a rich composition of bioactive compounds, including flavonoids like this compound.[1]

Anti-inflammatory and Antioxidant Properties

Apium graveolens seed extract has demonstrated significant anti-inflammatory and antioxidant activities.[2] These properties are crucial in combating a wide range of chronic diseases.

Neuroprotective Effects

Studies on Apium graveolens extracts have indicated potential neuroprotective benefits, including positive effects in models of neurodegenerative diseases and improvements in cognitive function.[3]

Anti-cancer Potential

The bioactive compounds within celery seeds, particularly phthalides, have been shown to possess anti-cancer properties by stimulating detoxifying enzymes.[2]

Inferred Therapeutic Potential from Rutin

Given the isomeric relationship between this compound and Rutin, the extensive body of research on Rutin provides a strong basis for inferring the potential therapeutic activities of this compound. Rutin is known for its potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.

Anti-inflammatory and Antioxidant Activity of Rutin

Rutin is a powerful antioxidant capable of scavenging free radicals and reducing oxidative stress. Its anti-inflammatory effects are well-documented and are attributed to the modulation of various signaling pathways.

Neuroprotective Effects of Rutin

Rutin has shown significant neuroprotective potential in various in vitro and in vivo models of neurodegenerative diseases. Its mechanisms of action include reducing pro-inflammatory cytokines, improving antioxidant enzyme activities, and activating key signaling pathways for neuronal survival.

Anti-cancer Activity of Rutin

Rutin has been demonstrated to inhibit the growth of various cancer cell lines and tumors in animal models. It modulates multiple signaling pathways involved in cancer cell proliferation, apoptosis, and angiogenesis.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Apium graveolens seed extract and Rutin, providing a basis for inferring the potential efficacy of this compound.

Table 1: Effects of Apium graveolens Seed Extract in a Clinical Trial with Hypertensive Patients

ParameterBaseline (Mean ± SD)After 4 Weeks (Mean ± SD)p-value
Systolic Blood Pressure (mmHg)141.2 ± 5.91130.0 ± 4.38< 0.001
Diastolic Blood Pressure (mmHg)92.2 ± 5.7484.2 ± 4.87< 0.001
Mean Arterial Pressure (mmHg)108.5 ± 5.7699.5 ± 4.66< 0.001
Pulse Pressure (mmHg)49.0 ± 6.2145.8 ± 6.01< 0.01

Table 2: Biochemical Efficacy of Apium graveolens Seed Extract in Hypertensive Patients

ParameterMean Reductionp-value
Fasting Blood Sugar (mg/dL)10.57< 0.01
Total Cholesterol (mg/dL)16.37< 0.001
Triglycerides (mg/dL)16.22< 0.001
LDL Cholesterol (mg/dL)11.84< 0.001
HDL Cholesterol (mg/dL)-2.52 (Increase)< 0.001
Blood Urea Nitrogen (mg/dL)3.43< 0.05
Serum Creatinine (mg/dL)0.075< 0.05
SGPT (U/L)4.08< 0.05
SGOT (U/L)3.03< 0.05

Table 3: Antioxidant Activity of Rutin

AssayRutin (SC₅₀ in µM)
DPPH Radical Scavenging60.25 ± 0.09

Experimental Protocols

In Vivo Study: Antihypertensive Effects of Celery Seed Extract
  • Study Design: A randomized, triple-blind, placebo-controlled, cross-over clinical trial.

  • Participants: Fifty-two hypertensive patients.

  • Intervention: Administration of four celery seed extract capsules (totaling 1.34 g per day) or placebo capsules for 4 weeks.

  • Primary Outcome Measures: Blood pressure was assessed using 24-hour ambulatory blood pressure monitoring.

In Vitro Study: Antioxidant Activity of Rutin
  • Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity.

  • Method: Different concentrations of Rutin were mixed with a DPPH solution. The decrease in absorbance at a specific wavelength was measured to determine the radical scavenging activity.

  • Calculation: The median scavenging concentration (SC₅₀), representing the concentration required to scavenge 50% of the DPPH radicals, was calculated.

Signaling Pathways

The therapeutic effects of Rutin, and by extension potentially this compound, are mediated through the modulation of various intracellular signaling pathways.

Anti-inflammatory Signaling

Rutin has been shown to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation. By inhibiting NF-κB, Rutin can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_rutin Rutin Action cluster_pathway NF-κB Signaling Pathway Inflammatory_Stimulus LPS IKK IKK Activation Inflammatory_Stimulus->IKK Rutin Rutin Rutin->IKK Inhibition IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB_translocation NF-κB Nuclear Translocation IκBα->NFκB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFκB_translocation->Gene_Expression

Rutin's inhibition of the NF-κB pathway.
Neuroprotective Signaling

Rutin can activate the MAPK (Mitogen-Activated Protein Kinase) cascade, which is involved in neuronal survival and plasticity.

neuroprotective_pathway cluster_rutin Rutin Action cluster_pathway MAPK Signaling Pathway Rutin Rutin MAPK_Cascade MAPK Cascade (ERK1/2) Rutin->MAPK_Cascade Activation CREB_Activation CREB Activation MAPK_Cascade->CREB_Activation Gene_Expression Neuroprotective Gene Expression (BDNF) CREB_Activation->Gene_Expression

Rutin's activation of the MAPK pathway.
Anti-cancer Signaling

Rutin has been shown to modulate several signaling pathways implicated in cancer, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

anticancer_pathway cluster_rutin Rutin Action cluster_pathway PI3K/Akt Signaling Pathway Rutin Rutin PI3K PI3K Activation Rutin->PI3K Inhibition Akt Akt Activation PI3K->Akt Cell_Survival Inhibition of Apoptosis & Cell Proliferation Akt->Cell_Survival

Rutin's inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

While direct evidence for the therapeutic effects of this compound is currently scarce, its presence in the medicinally active seeds of Apium graveolens and its structural similarity to Rutin strongly suggest a range of potential pharmacological activities. The anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties demonstrated by both celery seed extract and Rutin provide a solid foundation for future research into this compound.

Further investigation is warranted to isolate this compound in sufficient quantities for preclinical and clinical studies. Future research should focus on:

  • Directly assessing the anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities of this compound in vitro and in vivo.

  • Elucidating the specific molecular mechanisms and signaling pathways modulated by this compound.

  • Conducting comparative studies between this compound and Rutin to determine any differences in potency and bioavailability.

The exploration of this compound represents a promising avenue for the development of new therapeutic agents from natural sources.

References

Spectroscopic Profile of Isorutarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isorutarin, a coumarin (B35378) derivative isolated from plants of the Peucedanum genus. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure

This compound, with the chemical name 7-hydroxy-8-(3-hydroxy-3-methylbutyl)-5-methoxycoumarin, possesses a core coumarin scaffold substituted with methoxy, hydroxy, and a hydroxyisopentyl group.

Molecular Formula: C₁₅H₁₈O₅

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are crucial for its unambiguous identification.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
Data not available in search results
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system present.

Table 4: UV-Vis Spectroscopic Data of this compound

Wavelength (λmax) nmSolvent
Data not available in search results

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data comparison. The following sections outline the general methodologies employed for the spectroscopic analysis of coumarins like this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-grade solvent, such as methanol (B129727) or ethanol. The absorbance is measured over a specific wavelength range, typically from 200 to 400 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow Workflow for this compound Spectroscopic Analysis A Plant Material (Peucedanum sp.) B Extraction A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Isolated this compound D->E F NMR Spectroscopy (¹H, ¹³C) E->F G IR Spectroscopy E->G H UV-Vis Spectroscopy E->H I Structure Elucidation F->I G->I H->I

Caption: A logical workflow for the isolation and spectroscopic analysis of this compound.

Isorutarin: A Technical Guide to its Role in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorutarin is a flavonoid, a class of secondary metabolites widely distributed in the plant kingdom. As a glycoside, its structure and biosynthesis are intricately linked to the central flavonoid pathway, a branch of the phenylpropanoid pathway. While research on this compound is not as extensive as for other flavonoids, its presence in medicinal plants such as Apium graveolens (celery) suggests potential biological activities of interest.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, biosynthesis, and putative role in plant secondary metabolism. The guide also details generalized experimental protocols for its extraction and analysis and discusses its potential for future research and drug development, drawing inferences from closely related and better-studied flavonoid glycosides.

Introduction to this compound

This compound is a natural product belonging to the flavonoid family, specifically a flavone (B191248) glycoside.[1][3] Flavonoids are a diverse group of polyphenolic compounds that play crucial roles in plants, including pigmentation, UV protection, and defense against pathogens and herbivores.[4] this compound has been identified in plants such as celery (Apium graveolens) and yarrow (Achillea atrata L.). Due to its classification as a flavonoid glycoside, it is expected to possess antioxidant and anti-inflammatory properties, similar to other members of this compound class like isoorientin (B1672268) and isorhamnetin.

Chemical Profile

The chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₄O₁₀
Molecular Weight 424.4 g/mol
CAS Number 53846-51-8
Class Flavonoid, Flavone Glycoside
Known Sources Apium graveolens (celery) seeds, Achillea atrata L.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step process that is integrated into the broader phenylpropanoid and flavonoid pathways. The synthesis begins with the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is then converted through a series of enzymatic reactions to form the core flavonoid skeleton. The final step in the biosynthesis of this compound is the glycosylation of the aglycone, which is catalyzed by a specific glycosyltransferase. While the precise enzyme has not been characterized for this compound, the general mechanism is well-understood.

Role in Plant Secondary Metabolism

The specific role of this compound in plant secondary metabolism has not been extensively studied. However, based on the known functions of other flavonoids in plants, several putative roles can be proposed:

  • Plant Defense: Flavonoids are well-known for their role in defending plants against a wide range of biotic and abiotic stresses. They can act as antimicrobial and insecticidal agents, and their accumulation is often induced by pathogen attack or UV radiation. It is plausible that this compound contributes to the defense mechanisms of the plants in which it is found.

  • Signaling: Some flavonoids act as signaling molecules in plant-microbe interactions, such as in the establishment of symbiotic relationships with nitrogen-fixing bacteria. While there is no direct evidence for this compound, its presence in roots could suggest a role in soil-borne interactions.

  • Antioxidant Activity: Flavonoids are potent antioxidants and can help protect plant cells from oxidative damage caused by reactive oxygen species (ROS) generated during stress conditions. This is a likely function for this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from plant material, such as celery seeds.

  • Sample Preparation: Grind dried plant material to a fine powder.

  • Extraction:

    • Macerate the powdered plant material in a solvent such as methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours.

    • Alternatively, use Soxhlet extraction for a more exhaustive extraction.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be in the more polar fractions.

    • Further purification can be achieved using column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).

    • Preparative High-Performance Liquid Chromatography (HPLC) can be used for the final isolation of pure this compound.

Analytical Methods for Quantification and Characterization

A reversed-phase HPLC method is suitable for the quantification of this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for flavonoid analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of around 340-350 nm, which is typical for flavones.

  • Quantification: A calibration curve should be prepared using a pure standard of this compound.

LC-MS is a powerful technique for the identification and quantification of this compound, especially in complex mixtures.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

  • Mass Analyzer: Time-of-flight (TOF) or quadrupole mass analyzers can be used to obtain accurate mass measurements for molecular formula determination.

  • Tandem MS (MS/MS): Fragmentation analysis can provide structural information about the aglycone and the sugar moiety.

NMR spectroscopy is essential for the unambiguous structural elucidation of this compound.

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the structure of the aglycone and the sugar, as well as the point of glycosylation.

Potential for Drug Development

While there is currently no specific research on the drug development of this compound, its classification as a flavonoid glycoside suggests potential therapeutic applications. Many flavonoids are known to have a range of biological activities, including:

  • Anti-inflammatory effects: Isoorientin, a structurally similar compound, has demonstrated significant anti-inflammatory activity.

  • Antioxidant properties: Flavonoids are excellent radical scavengers and can modulate cellular antioxidant defense systems.

  • Anticancer activity: Some flavonoids have been shown to inhibit the growth of cancer cells.

Further research is needed to investigate the specific biological activities of this compound and to assess its potential as a lead compound for drug discovery.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with a chemical structure that suggests it may possess beneficial biological activities. However, there is a clear need for more focused research on this specific compound. Future studies should aim to:

  • Isolate and purify sufficient quantities of this compound for comprehensive biological screening.

  • Elucidate the specific enzymatic steps in its biosynthesis.

  • Investigate its precise role in plant physiology and defense.

  • Evaluate its pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer potential.

By addressing these knowledge gaps, the scientific community can better understand the significance of this compound in both plant biology and as a potential therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a large class of phenolic substances found in many plants, and they form an important part of the phytochemical landscape. Their diverse pharmacological activities, including anti-cancer, antioxidant, anti-inflammatory, anti-HIV, and anticoagulant effects, have made them a significant area of interest in drug discovery and development.[1][2] Isorutarin, a natural product isolated from sources such as Apium graveolens (celery), belongs to this vast family of compounds. However, despite its identification, a comprehensive body of research detailing its specific biological activities, mechanisms of action, and therapeutic potential remains notably limited in the public domain.

This technical guide aims to provide an in-depth review of the available literature on this compound and, due to the scarcity of specific data on this compound, will extend its scope to include closely related and structurally similar coumarins for which a more substantial body of research exists. By examining the biological activities, experimental protocols, and signaling pathways of these related compounds, we can infer the potential therapeutic avenues for this compound and provide a foundational resource for future research endeavors. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this subgroup of coumarins.

Biological Activities of this compound and Related Coumarins

While specific quantitative data for this compound is scarce, the broader coumarin (B35378) family exhibits a wide range of biological effects. The following tables summarize quantitative data for various coumarins and related flavonoids, offering a comparative overview of their potential activities.

Table 1: Anticancer and Cytotoxic Activities
CompoundCell LineActivityIC50 Value (µM)Reference
IsocorydineCal-27 (Oral Squamous Carcinoma)Inhibition of cell growth610[3]
Aziridinyl Galactopyranoside (AzGalp)Various cancer cell linesCytotoxicityVaries by cell line[4]
Coumarin Platelet-rich plasma (AA-induced)Inhibition of platelet aggregation1120[5]
Esculetin Platelet-rich plasma (AA-induced)Inhibition of platelet aggregation2480
Table 2: Anti-inflammatory Activity
CompoundModelEffectDosage/ConcentrationReference
IsoorientinCarrageenan-induced hind paw edema (mice)Anti-inflammatory15 mg/kg and 30 mg/kg
IsoorientinLPS-induced RAW 264.7 cellsInhibition of COX-2, TNF-α, IL-6, 5-LOX, IL-1βNot specified
IsorhamnetinLPS-stimulated BV2 cellsInhibition of iNOS and COX-2 expressionNot specified
IsorhamnetinLPS-induced BV2 cellsDownregulation of TNF-α and IL-1βNot specified
Scorzonera sp. ExtractsLPS-stimulated THP-1 cellsInhibition of TNF-α and IL-1β production25 µg/mL
Table 3: Antioxidant Activity
Compound/ExtractAssayActivityIC50 Value/ResultReference
Urtica dioica L. seed extractFerric Thiocyanate (FTC)Inhibition of linoleic acid peroxidation81.7% inhibition at 100 µg/mL
Malva neglecta Wallr. flower extractFerric Thiocyanate (FTC)Inhibition of linoleic acid peroxidation77.3% inhibition at 100 µg/mL
IsorhamnetinVarious assaysAntioxidantNot specified
Urolithin AIn vitro and in vivo modelsAntioxidantPotent activity observed

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols used to evaluate the biological activities of coumarins and related compounds.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To evaluate the free radical scavenging ability of a compound.

  • Principle: The stable DPPH radical has a deep violet color that turns to a pale yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging activity.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add a specific volume of the compound solution at different concentrations.

    • Add a defined volume of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • The IC50 value is determined from a plot of scavenging activity against compound concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Objective: To measure the antioxidant capacity of a compound.

  • Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the decolorization is measured spectrophotometrically.

  • Procedure:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

3. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Objective: To measure the ability of a compound to reduce ferric iron.

  • Principle: The FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, in the presence of an antioxidant at low pH.

  • Procedure:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add 1.5 mL of the FRAP reagent to 50 µL of the test compound at various concentrations.

    • Incubate the mixture at 37°C for 4 to 30 minutes.

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined against a standard curve of a known antioxidant, such as Trolox.

Anti-inflammatory Activity Assays

Carrageenan-Induced Paw Edema in Mice

  • Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

  • Procedure:

    • Administer the test compound to mice at various doses (e.g., intraperitoneally or orally).

    • After a set period (e.g., 30 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways Modulated by Coumarins

Coumarins exert their diverse biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Some coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_AKT_Pathway Coumarin Coumarin Derivatives PI3K PI3K Coumarin->PI3K Inhibits AKT AKT Coumarin->AKT Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Promotes

Caption: Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Many coumarins exhibit antioxidant effects by activating this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway Coumarin Coumarin Derivatives Keap1 Keap1 Coumarin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription

Caption: Activation of the Nrf2 antioxidant pathway by coumarin derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. The anti-inflammatory effects of many coumarins are attributed to their ability to inhibit this pathway.

NFkB_Pathway Coumarin Coumarin Derivatives IKK IKK Complex Coumarin->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->InflammatoryGenes Induces

Caption: Inhibition of the NF-κB inflammatory pathway by coumarin derivatives.

Conclusion and Future Directions

While this compound remains an understudied member of the coumarin family, the extensive research on structurally related compounds provides a strong foundation for predicting its potential biological activities. The data presented in this guide suggest that this compound and its analogs are promising candidates for further investigation as anticancer, anti-inflammatory, and antioxidant agents.

Future research should focus on the following areas:

  • Isolation and Characterization of this compound: Developing efficient methods for the isolation and purification of this compound from natural sources is a critical first step.

  • In-depth Biological Screening: A comprehensive evaluation of this compound's activity across a range of cancer cell lines and in various models of inflammation and oxidative stress is needed to establish its pharmacological profile.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help to identify the key structural features responsible for its biological activity and to develop more potent and selective compounds.

  • Pharmacokinetic and Toxicological Studies: Preclinical evaluation of the absorption, distribution, metabolism, excretion, and toxicity of this compound is essential for its potential development as a therapeutic agent.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other related coumarins, paving the way for the development of novel and effective treatments for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isorutarin from Celery Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celery (Apium graveolens L.) seeds are a rich source of various bioactive compounds, including flavonoids and their glycosides. Among these, isorutarin (luteolin-7-O-rutinoside) is a flavone (B191248) glycoside with potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from celery seeds, compiled from established methodologies for flavonoid extraction and purification. The protocols are intended to guide researchers in obtaining this compound for further scientific investigation and drug development purposes.

Data Presentation: Quantitative Extraction Parameters

The yield and flavonoid content of extracts from celery seeds are influenced by the extraction method and solvent system used. The following table summarizes quantitative data from various extraction protocols to provide a comparative overview.

Extraction MethodSolvent SystemTemperature (°C)Solvent/Solid Ratio (v/w)Extraction Time (min)Total Flavonoid Content (mg/g)Extract Yield (%)Reference
Ultrasonic Sonication60:40 Methanol (B129727)/Water (v/v)Room Temperature100:160Not SpecifiedNot Specified[1]
Reflux Extraction90% Ethanol (B145695)904:1Not Specified4.922 ± 0.31211.57 ± 1.46[2]
Reflux Extraction95% EthanolReflux2-4:160-90Not SpecifiedNot Specified[3]
Ultrasonic-Assisted Extraction35% Ethanol4535:160Not SpecifiedNot Specified[2]
Maceration70% EthanolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Heat-Assisted Extraction70% Ethanol858:1 (1st), 6:1 (2nd)90 (1st), 60 (2nd)Not SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Crude Flavonoid Extract

This protocol is adapted from a method for the extraction of glycosylated flavonoids from celery seeds and is suitable for obtaining a crude extract enriched in these compounds.[1]

Materials and Reagents:

  • Dried celery seeds

  • Methanol (ACS grade)

  • Deionized water

  • Ultrasonic sonicator

  • Filtration apparatus (e.g., Buchner funnel with filter paper or syringe filters)

  • Rotary evaporator

Procedure:

  • Grind the dried celery seeds into a fine powder.

  • Weigh 25 mg of the ground celery seed powder and place it in a suitable extraction vessel.

  • Add 5.0 mL of a 60:40 (v/v) methanol/water solution to the vessel.

  • Submerge the vessel in an ultrasonic sonicator and sonicate at 40 kHz and 100 W for 60 minutes at room temperature.

  • After sonication, filter the extract through a 0.45 µm filter to remove solid plant material.

  • The resulting filtrate is the crude flavonoid extract. For long-term storage, the solvent can be removed using a rotary evaporator, and the dried extract should be stored at -20°C.

Protocol 2: Reflux Extraction for Higher Yield of Flavonoids

This protocol is based on methods optimized for maximizing the yield of flavonoids from celery seeds.[2][3]

Materials and Reagents:

  • Dried celery seeds

  • Ethanol (95% or 90%)

  • Reflux apparatus (round bottom flask, condenser)

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Pulverize dried celery seeds to a coarse powder.

  • In a round bottom flask, combine the celery seed powder with 95% ethanol in a 1:4 solid-to-solvent ratio (w/v).[3]

  • Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.

  • Maintain the reflux for 1 to 1.5 hours.[3]

  • Allow the mixture to cool to room temperature.

  • Filter the extract to separate the plant residue from the liquid extract.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain a thick, crude extract.

Protocol 3: Purification of this compound from Crude Extract by Column Chromatography

This protocol is a generalized procedure for the purification of luteolin (B72000) glycosides, which can be adapted for the isolation of this compound from the crude celery seed extract. This often involves sequential chromatographic steps.

Materials and Reagents:

  • Crude celery seed extract (from Protocol 1 or 2)

  • Silica (B1680970) gel (for column chromatography)

  • Polyamide (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate (B1210297), n-butanol, water, petroleum ether, dichloromethane)

  • Thin Layer Chromatography (TLC) plates (silica gel or polyamide)

  • UV lamp for visualization

Procedure:

Step 1: Solvent Partitioning (Optional, for initial fractionation)

  • Suspend the crude extract in water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Monitor the fractions by TLC to identify the fraction containing the highest concentration of the target compound.

Step 2: Silica Gel Column Chromatography

  • Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol).

  • Dissolve the enriched fraction (e.g., the n-butanol fraction) in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing solvent polarity.

  • Collect fractions and monitor them by TLC. Combine fractions that show a high concentration of the spot corresponding to this compound.

Step 3: Polyamide Column Chromatography

  • For further purification, subject the combined fractions from the silica gel column to polyamide column chromatography.

  • A suitable mobile phase, such as a mixture of chloroform-methanol-2-butanone-acetylacetone (e.g., 9:4:2:1 v/v/v/v), can be used for elution.

  • Collect and analyze fractions by TLC to isolate the pure compound.

Step 4: Sephadex LH-20 Column Chromatography (for final polishing)

  • As a final purification step to remove smaller impurities, use a Sephadex LH-20 column with methanol as the eluent.

  • Collect fractions and verify the purity of this compound using analytical techniques such as HPLC and NMR.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow start Start: Dried Celery Seeds grinding Grinding/Pulverization start->grinding end_product Purified this compound extraction Extraction (Ultrasonication or Reflux) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Solvent Partitioning (Optional) concentration->partitioning Crude Extract silica_gel Silica Gel Column Chromatography concentration->silica_gel Direct to Chromatography partitioning->silica_gel Enriched Fraction polyamide Polyamide Column Chromatography silica_gel->polyamide Partially Purified Fractions sephadex Sephadex LH-20 Chromatography polyamide->sephadex analysis Purity Analysis (HPLC, NMR) sephadex->analysis analysis->end_product

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification Steps

Purification_Pyramid level1 Crude Extract Broad spectrum of compounds level2 Solvent Partitioning Separation by Polarity level1->level2 level3 Silica Gel Chromatography Separation by Polarity level2->level3 level4 Polyamide/Sephadex LH-20 High Resolution Purification level3->level4

Caption: Purification Hierarchy from Crude Extract to Pure this compound.

References

High-Yield Enzymatic Synthesis of Isorutarin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isorutarin (Isorhamnetin-3-O-rutinoside) is a flavonoid of significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides a detailed protocol for a high-yield enzymatic synthesis of this compound, suitable for producing research-grade material. The method utilizes a fungal β-rutinosidase to catalyze the transglycosylation of isorhamnetin (B1672294) with a rutinose donor. This biocatalytic approach offers high specificity and yield under mild reaction conditions. Additionally, this document outlines protocols for the purification and characterization of the synthesized this compound and discusses its potential applications in research, with a focus on its role in modulating key signaling pathways such as Nrf2/HO-1 and NF-κB.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide range of biological activities. This compound, a glycosylated derivative of isorhamnetin, has garnered attention for its potential pharmacological applications. However, the low abundance of this compound in natural sources poses a challenge for its comprehensive investigation. Chemical synthesis of flavonoid glycosides is often complex, involving multiple protection and deprotection steps, leading to low overall yields. Enzymatic synthesis presents an attractive alternative, offering high regioselectivity and stereoselectivity under environmentally benign conditions. This protocol details a high-yield enzymatic synthesis of this compound using a readily available fungal rutinosidase.

Data Presentation

Table 1: Optimized Enzymatic Synthesis of this compound

ParameterValue
Enzyme Recombinant β-rutinosidase from Aspergillus niger
Substrates Isorhamnetin (acceptor), Rutin (B1680289) (rutinose donor)
Enzyme Concentration 10 U/mL
Substrate Concentration Isorhamnetin (10 mM), Rutin (50 mM)
Solvent System 25% (v/v) Dimethyl Sulfoxide (DMSO) in 50 mM Sodium Citrate (B86180) Buffer
pH 5.0
Temperature 35°C
Reaction Time 24 hours
Conversion Yield > 85%
Product Purity (after purification) > 98%

Experimental Protocols

Materials and Reagents
  • Isorhamnetin (≥98% purity, Sigma-Aldrich)

  • Rutin (≥95% purity, Sigma-Aldrich)

  • Recombinant β-rutinosidase from Aspergillus niger (e.g., from a commercial supplier or expressed in-house)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Sodium Citrate

  • Citric Acid

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, ultrapure

  • Methanol (B129727), HPLC grade

  • Solid Phase Extraction (SPE) C18 cartridges

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol 1: High-Yield Enzymatic Synthesis of this compound

This protocol is adapted from a method for the synthesis of flavonoid rutinosides using fungal glycosidases.[1]

  • Reaction Setup:

    • In a sterile 50 mL reaction vessel, prepare a 50 mM sodium citrate buffer (pH 5.0).

    • Dissolve Rutin (glycosyl donor) in the buffer/DMSO solvent system to a final concentration of 50 mM. The use of 25% DMSO is recommended to ensure substrate solubility.[1]

    • Add Isorhamnetin (glycosyl acceptor) to the reaction mixture to a final concentration of 10 mM.

    • Equilibrate the reaction mixture to 35°C in a shaking incubator.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the recombinant β-rutinosidase to a final concentration of 10 U/mL.

    • Incubate the reaction mixture at 35°C with continuous agitation (e.g., 150 rpm) for 24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

    • Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to determine the consumption of isorhamnetin and the formation of this compound.

      • HPLC Conditions:

        • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

        • Mobile Phase A: 0.1% Formic acid in Water

        • Mobile Phase B: 0.1% Formic acid in Acetonitrile

        • Gradient: A suitable gradient to separate isorhamnetin, rutin, and this compound (e.g., 10-90% B over 30 minutes)

        • Flow Rate: 1.0 mL/min

        • Detection: UV at 354 nm

  • Reaction Termination:

    • Once the reaction has reached the desired conversion, terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.

    • Centrifuge the mixture to pellet the denatured enzyme and any insoluble material.

Protocol 2: Purification of this compound
  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by ultrapure water.

    • Load the supernatant from the terminated reaction onto the SPE cartridge.

    • Wash the cartridge with water to remove unreacted rutinose and other polar impurities.

    • Elute the flavonoid fraction with methanol.

  • Preparative HPLC:

    • Concentrate the methanol eluate under reduced pressure.

    • Redissolve the residue in a minimal amount of the initial mobile phase for preparative HPLC.

    • Purify this compound using a preparative HPLC system with a C18 column and a water/acetonitrile gradient with 0.1% formic acid.

    • Collect the fractions corresponding to the this compound peak.

  • Product Recovery:

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Protocol 3: Characterization of this compound
  • Purity Analysis:

    • Determine the purity of the synthesized this compound by analytical HPLC using the conditions described in Protocol 1.

  • Structural Confirmation:

    • Confirm the identity of the synthesized this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • LC-MS: Analyze the sample to determine the molecular weight and fragmentation pattern, which should be consistent with the structure of this compound.

    • NMR: Acquire 1H and 13C NMR spectra to confirm the structure and the position of the rutinoside linkage to the isorhamnetin aglycone.

Mandatory Visualization

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_product Final Product Isorhamnetin Isorhamnetin (Acceptor) Reaction Transglycosylation (β-rutinosidase, 35°C, pH 5.0) Isorhamnetin->Reaction Rutin Rutin (Rutinose Donor) Rutin->Reaction SPE Solid-Phase Extraction (C18) Reaction->SPE Crude Product Prep_HPLC Preparative HPLC SPE->Prep_HPLC Enriched Fraction This compound This compound (>98% Purity) Prep_HPLC->this compound Purified Product

Caption: Workflow for the high-yield enzymatic synthesis of this compound.

Signaling Pathway Involvement

Flavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. Based on studies of structurally similar flavonoids like Isoorientin, this compound is hypothesized to be a potent modulator of antioxidant and anti-inflammatory pathways.[2][3][4]

Antioxidant Signaling Pathway (Nrf2/HO-1)

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by antioxidants or electrophiles, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1). Flavonoids similar to this compound have been shown to activate this pathway, thereby enhancing the cell's antioxidant capacity.

Nrf2_HO1_Pathway cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1 HO-1 (Antioxidant Enzyme) ARE->HO1 Activates Transcription Cell_Protection Cell Protection HO1->Cell_Protection Promotes Nrf2_n Nrf2 Nrf2_n->ARE Binds

Caption: Proposed activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Anti-inflammatory Signaling Pathway (NF-κB)

The NF-κB signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cytokines and chemokines. Several flavonoids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation Promotes NFkB_n NF-κB NFkB_n->Proinflammatory_Genes Activates Transcription

Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

This document provides a comprehensive guide for the high-yield synthesis of this compound for research purposes. The detailed enzymatic protocol offers a significant improvement over traditional chemical synthesis methods in terms of yield, purity, and environmental impact. The outlined purification and characterization methods will ensure the quality of the synthesized compound for subsequent biological studies. The proposed involvement of this compound in the Nrf2/HO-1 and NF-κB signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent for diseases associated with oxidative stress and inflammation.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Isorutarin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorutarin, also known as isorhamnetin-3-O-rutinoside, is a flavonoid glycoside found in various medicinal plants. It is the 3-O-glycoside of isorhamnetin (B1672294). As with many natural products, understanding its metabolic fate is crucial for evaluating its therapeutic potential and safety profile. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for the identification and quantification of this compound and its metabolites in complex biological matrices.

These application notes provide a comprehensive guide to the methodologies for the mass spectrometry-based analysis of this compound. The protocols and data presented are based on established methods for analogous flavonoid glycosides and the known fragmentation patterns of this compound (narcissin)[1]. This document is intended to serve as a foundational resource for researchers initiating studies on the metabolism and pharmacokinetics of this compound.

Predicted Metabolic Pathways of this compound

Based on the metabolism of structurally similar flavonoids, this compound is expected to undergo extensive metabolism both in the liver and by the gut microbiota. The primary metabolic transformations are predicted to be:

  • Deglycosylation: Cleavage of the rutinoside sugar moiety to yield the aglycone, isorhamnetin.

  • Phase II Conjugation: Glucuronidation and sulfation of the hydroxyl groups on the isorhamnetin backbone are anticipated to be major metabolic routes in the liver, resulting in more polar and readily excretable metabolites.[2]

  • Hydroxylation and Demethylation: Further modification of the aglycone structure by cytochrome P450 enzymes may occur, leading to hydroxylated and demethylated metabolites.

The following diagram illustrates the predicted metabolic pathways of this compound.

This compound Metabolism This compound This compound (Isorhamnetin-3-O-rutinoside) Isorhamnetin Isorhamnetin (Aglycone) This compound->Isorhamnetin Deglycosylation (Gut Microbiota/Enzymes) PhaseI_Metabolites Phase I Metabolites (e.g., Hydroxylated Isorhamnetin) Isorhamnetin->PhaseI_Metabolites Hydroxylation, Demethylation (CYP450) PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Isorhamnetin->PhaseII_Metabolites Glucuronidation (UGTs), Sulfation (SULTs) PhaseI_Metabolites->PhaseII_Metabolites Conjugation

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

This protocol is designed to identify phase I and phase II metabolites of this compound generated by liver enzymes.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Pooled human or rat liver microsomes[3][4][5][6]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (IS) (e.g., a structurally related flavonoid not present in the matrix)

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mM.

  • In a microcentrifuge tube, combine 5 µL of this compound stock solution, 445 µL of 0.1 M phosphate buffer (pH 7.4), and 25 µL of liver microsomes (e.g., 20 mg/mL protein concentration).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • To initiate the reaction, add 25 µL of NADPH regenerating system. For phase II metabolism, also add UDPGA and PAPS.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction by adding an equal volume (500 µL) of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Quantitative Analysis of this compound in Rat Plasma

This protocol outlines the procedure for the extraction and quantification of this compound from rat plasma, which can be adapted for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation): [7]

  • Thaw frozen rat plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions (Proposed):

The following conditions are proposed based on methods for similar flavonoids and can be optimized for specific instrumentation.[7][8][9]

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive and/or Negative

  • Scan Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Proposed MRM Transitions for this compound and its Potential Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound625.18317.06Positive
Isorhamnetin317.06302.04Positive
Isorhamnetin Glucuronide493.09317.06Negative
Isorhamnetin Sulfate397.02317.06Negative
Internal StandardUser-definedUser-definedUser-defined

Note: The precursor and product ions are predicted based on the structure of this compound and common fragmentation patterns of flavonoids. These should be confirmed experimentally.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

This table presents a hypothetical summary of pharmacokinetic parameters for this compound and its major metabolite, Isorhamnetin, following oral administration to rats. These values are for illustrative purposes and should be determined experimentally.

ParameterThis compoundIsorhamnetin
Cmax (ng/mL)150 ± 3585 ± 20
Tmax (h)1.5 ± 0.54.0 ± 1.0
AUC0-t (ng·h/mL)450 ± 90600 ± 120
t1/2 (h)3.0 ± 0.88.5 ± 2.1
Oral Bioavailability (%)~5-10-

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the typical workflows for metabolite identification and quantitative pharmacokinetic analysis.

Metabolite Identification Workflow cluster_0 In Vitro/In Vivo Experiment cluster_1 LC-MS Analysis cluster_2 Data Analysis Biological_Sample Biological Sample (Microsomes, Plasma, Urine) Incubation Incubation with this compound Biological_Sample->Incubation Extraction Sample Extraction Incubation->Extraction UPLC_Separation UPLC Separation Extraction->UPLC_Separation HRMS_Analysis HRMS Analysis (Full Scan & MS/MS) UPLC_Separation->HRMS_Analysis Metabolite_Profiling Metabolite Profiling HRMS_Analysis->Metabolite_Profiling Structure_Elucidation Structure Elucidation Metabolite_Profiling->Structure_Elucidation Quantitative Analysis Workflow cluster_0 Sample Collection & Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing & PK Modeling PK_Study Pharmacokinetic Study (Dosing in Rats) Plasma_Collection Plasma Collection (Time Course) PK_Study->Plasma_Collection Protein_Precipitation Protein Precipitation (with Internal Standard) Plasma_Collection->Protein_Precipitation UPLC_Separation UPLC Separation Protein_Precipitation->UPLC_Separation MRM_Analysis MRM Analysis on Triple Quadrupole MS UPLC_Separation->MRM_Analysis Quantification Quantification using Calibration Curve MRM_Analysis->Quantification PK_Parameter_Calculation PK Parameter Calculation Quantification->PK_Parameter_Calculation This compound Fragmentation This compound This compound [M+H]+ = m/z 625 Isorhamnetin Isorhamnetin Aglycone [M+H]+ = m/z 317 This compound->Isorhamnetin - Rutinoside (308 Da) Fragments Further Fragments (e.g., m/z 302, 287, 153) Isorhamnetin->Fragments Retro-Diels-Alder, Loss of CH3, CO

References

Application Notes and Protocols for In Vitro Bioactivity Assays of Isorutarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorutarin is a flavonoid glycoside found in various plants. Flavonoids are a class of natural products known for a wide range of bioactive properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. These properties make them promising candidates for drug development. This document provides detailed protocols for a panel of in vitro assays to determine the bioactivity of this compound. The following sections outline the methodologies for assessing its antioxidant, anti-inflammatory, cytotoxic, and neuroprotective potential. While specific quantitative data for this compound is limited in the current literature, data for structurally related flavonoids such as Isorhamnetin and Isoquercitrin are provided for comparative purposes.

Antioxidant Activity Assays

Antioxidant assays are crucial for determining the capacity of a compound to neutralize free radicals, which are implicated in the pathogenesis of numerous diseases. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating radical scavenging activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is a deep violet-colored solution, by an antioxidant compound. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the compound.[1][2]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly prepared and protected from light.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound solution or a positive control (e.g., Ascorbic Acid, Quercetin) to the respective wells.

    • For the blank, add 100 µL of the solvent used to dissolve the this compound.

    • For the control, add 100 µL of DPPH solution and 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][4]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. This radical is formed by the reaction of ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's radical scavenging ability. This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Solutions: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of this compound solution or a positive control (e.g., Trolox) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-response curve.

Quantitative Data for Related Flavonoids (Antioxidant Activity)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
Isoquercitrin~24.19-
Quercetin2.93 - 19.171.89 - 2.04
Rutin~154.68

Experimental Workflow for Antioxidant Assays

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay A1 Prepare DPPH Solution A3 Mix in 96-well plate A1->A3 A2 Prepare this compound Dilutions A2->A3 A4 Incubate (30 min, dark) A3->A4 A5 Read Absorbance at 517 nm A4->A5 C1 Calculate % Inhibition A5->C1 B1 Prepare ABTS•+ Solution B3 Mix in 96-well plate B1->B3 B2 Prepare this compound Dilutions B2->B3 B4 Incubate (6 min, dark) B3->B4 B5 Read Absorbance at 734 nm B4->B5 B5->C1 C2 Determine IC50 Value C1->C2

Caption: Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The RAW 264.7 macrophage cell line is a widely used model for this purpose.

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO is catalyzed by inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of a compound can be assessed by its ability to inhibit NO production. The concentration of NO in the cell culture supernatant is measured using the Griess reagent.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO and dilute it with the culture medium to the desired concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).

    • Remove the old medium and treat the cells with different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: After pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells with medium only), an LPS-only group, and a positive control group (e.g., a known iNOS inhibitor like L-NAME).

  • Nitrite (B80452) Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated group.

  • Cell Viability Assay (MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) should be performed in parallel.

Quantitative Data for Related Flavonoids (Anti-inflammatory Activity)

CompoundCell LineAssayIC50 (µg/mL)Reference
IsoorientinRAW 264.7NO Inhibition~20
LuteolinRAW 264.7NO Inhibition~15

Signaling Pathway for LPS-induced Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus iNOS iNOS Nucleus->iNOS transcription NO NO iNOS->NO production This compound This compound This compound->IKK Inhibits

Caption: LPS-induced NF-κB signaling pathway.

Anticancer Activity Assay

The cytotoxic effect of this compound against cancer cells can be determined using the MTT assay, which measures cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan crystals.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used for this compound) and a blank control (medium only).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100

  • IC50 Determination: The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Quantitative Data for Related Flavonoids (Anticancer Activity)

CompoundCell LineIC50 (µg/mL)Reference
IsorhamnetinA549 (Lung)25.3
IsorhamnetinHeLa (Cervical)38.7
IsorhamnetinHepG2 (Liver)45.2

Note: The cytotoxic potential of this compound against various cancer cell lines needs to be experimentally determined.

Workflow for Anticancer MTT Assay

G A1 Seed Cancer Cells in 96-well plate A2 Treat with this compound A1->A2 A3 Incubate (24-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (2-4h) A4->A5 A6 Add Solubilization Solution A5->A6 A7 Read Absorbance at 570 nm A6->A7 A8 Calculate % Cell Viability A7->A8 A9 Determine IC50 Value A8->A9

Caption: Workflow for the MTT cytotoxicity assay.

Neuroprotective Activity Assay

The neuroprotective effects of this compound can be assessed in a cell-based model of neurotoxicity. PC12 cells, a rat pheochromocytoma cell line, are often used as a neuronal model. Neurotoxicity can be induced by agents like 6-hydroxydopamine (6-OHDA) or lipopolysaccharide (LPS).

Protection against 6-OHDA-induced Cytotoxicity in PC12 Cells

Principle: 6-OHDA is a neurotoxin that selectively damages dopaminergic neurons, inducing oxidative stress and apoptosis. A compound's neuroprotective effect can be quantified by its ability to rescue PC12 cells from 6-OHDA-induced cell death. Cell viability is typically measured using the MTT assay.

Experimental Protocol:

  • Cell Culture and Seeding: Culture PC12 cells in a suitable medium and seed them into 96-well plates.

  • This compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 2 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 6-OHDA (e.g., 100 µM) for 24 hours.

  • Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in the anticancer activity section.

  • Calculation: The percentage of cell viability is calculated relative to the control cells (not treated with 6-OHDA). A significant increase in cell viability in the this compound-treated groups compared to the 6-OHDA-only group indicates a neuroprotective effect.

Quantitative Data for a Related Flavonoid (Neuroprotective Activity)

CompoundCell LineNeurotoxinProtective EffectReference
IsoquercetinPC12LPSSignificantly reduced ROS production and pro-inflammatory cytokines

Note: The neuroprotective efficacy of this compound needs to be determined through direct experimentation.

Neuroprotective Signaling Pathway

G OxidativeStress Oxidative Stress (e.g., 6-OHDA) Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds HO1 HO-1 ARE->HO1 upregulates AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes upregulates This compound This compound This compound->Nrf2 promotes dissociation from Keap1

Caption: Nrf2/ARE antioxidant response pathway.

Anti-diabetic Activity Assays

The potential anti-diabetic activity of this compound can be investigated by its ability to inhibit key carbohydrate-digesting enzymes, such as α-amylase and α-glucosidase.

α-Glucosidase Inhibition Assay

Principle: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption and lower postprandial blood glucose levels. The assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically.

Experimental Protocol:

  • Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with different concentrations of this compound or a positive control (e.g., Acarbose).

  • Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 10 minutes).

  • Substrate Addition: Add the substrate pNPG to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

  • Stop Reaction: Stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Calculation: The percentage of α-glucosidase inhibition is calculated and the IC50 value is determined.

α-Amylase Inhibition Assay

Principle: α-Amylase is another key enzyme in carbohydrate digestion, responsible for breaking down starch into smaller sugars. Its inhibition can also contribute to the management of hyperglycemia. The assay typically uses a starch solution as a substrate and measures the amount of reducing sugars produced using a reagent like dinitrosalicylic acid (DNS).

Experimental Protocol:

  • Reaction Mixture: Mix the α-amylase enzyme solution with different concentrations of this compound or a positive control (e.g., Acarbose).

  • Pre-incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a short period.

  • Substrate Addition: Add a starch solution to start the reaction.

  • Incubation: Incubate the reaction mixture for a defined time.

  • Color Development: Add DNS reagent and heat the mixture to develop a color proportional to the amount of reducing sugars.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of α-amylase inhibition and determine the IC50 value.

Quantitative Data for a Related Flavonoid (α-Glucosidase Inhibition)

CompoundEnzyme SourceIC50 (µM)Reference
Quercetin 3-O-glucosideYeast>1000
QuercetinYeast35.6

Note: The inhibitory activity of this compound against α-glucosidase and α-amylase needs to be experimentally determined.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's bioactivity. By systematically performing these assays, researchers can obtain valuable data on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and anti-diabetic properties. This information is essential for guiding further preclinical and clinical development of this compound as a potential therapeutic agent. It is important to note that while data on related flavonoids are provided for context, the specific bioactivities and potencies of this compound must be determined through direct experimental investigation.

References

Application Notes and Protocols for Flavonoid Administration in Animal Models: Isorutarin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the administration of flavonoids, with a focus on Isorutarin and structurally related compounds like Isoorientin and Isorhamnetin, in various animal models. These notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these natural compounds. The protocols and data presented are compiled from preclinical studies and aim to provide a comprehensive guide for experimental design and execution.

Data Presentation: Pharmacokinetics and Efficacy

The following tables summarize quantitative data from studies involving the administration of Isoorientin and Isorhamnetin in rodent models. This data is crucial for dose selection, understanding bioavailability, and assessing therapeutic efficacy.

Table 1: Pharmacokinetic Parameters of Isoorientin in Sprague-Dawley Rats

Administration RouteDosage (mg/kg)Terminal Half-Life (T½) (h)Oral Bioavailability (%)Reference
Intravenous (i.v.)51.67 ± 1.32N/A[1]
Intravenous (i.v.)102.07 ± 0.50N/A[1]
Intravenous (i.v.)15-N/A[1]
Oral (p.o.)150-8.98 ± 1.07[1]

Table 2: Anti-Inflammatory and Antioxidant Effects of Isorhamnetin in a Rat Model of Heatstroke

Treatment GroupDosage (mg/kg/day for 7 days, p.o.)Lung Injury ScoreLung Wet/Dry Weight RatioTNF-α LevelsIL-1β LevelsIL-6 LevelsMDA ContentSOD ActivityCAT ActivityReference
Normal Control0.9% Saline--------[2]
Heatstroke (HS)0.5% CMCNaSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Low-Dose Isorhamnetin25--------
Medium-Dose Isorhamnetin50--Lower than HSLower than HSLower than HSSignificantly SuppressedRestoredRestored
High-Dose Isorhamnetin100Decreased (P<0.05)Decreased (P<0.01)Lower than HS (P<0.01)Lower than HS (P<0.01)Lower than HS (P<0.01)Significantly Suppressed (P<0.01)Restored (P<0.01)Restored (P<0.05)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Protocol 1: Pharmacokinetic Analysis of Isoorientin in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

2. Drug Preparation and Administration:

  • Intravenous (i.v.) Administration: Dissolve Isoorientin in a suitable vehicle. Administer single doses of 5, 10, or 15 mg/kg body weight.

  • Oral (p.o.) Administration: Prepare a suspension of Isoorientin. Administer a single dose of 150 mg/kg body weight via intra-gastric gavage.

3. Sample Collection:

  • Collect blood samples at predetermined time points post-administration.

  • Collect urine and feces over 72 hours for metabolism studies.

4. Analytical Method:

  • Analyze plasma, urine, and feces samples for Isoorientin and its metabolites using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

5. Pharmacokinetic Parameter Calculation:

  • Determine pharmacokinetic parameters such as terminal half-life and oral bioavailability from the concentration-time data.

Protocol 2: Evaluation of Anti-Inflammatory Effects of Isorhamnetin in a Rat Model of Heatstroke

1. Animal Model:

  • Species: Fifty Sprague-Dawley rats, randomly divided into five groups.

2. Drug and Vehicle Preparation:

  • Isorhamnetin: Prepare suspensions for oral gavage at concentrations of 25, 50, and 100 mg/kg.

  • Vehicle Controls: 0.9% saline for the normal control group and 0.5% carboxymethylcellulose sodium (CMCNa) for the heatstroke model group.

3. Experimental Procedure:

  • Administer the respective treatments (Isorhamnetin, saline, or CMCNa) by gavage daily for 7 days.

  • On the final day, induce heatstroke by exposing all rats (except the control group) to a dry-heat environment (41±1°C, 10±2% relative humidity) for 150 minutes.

  • Following exposure, collect lung tissues for analysis.

4. Outcome Measures:

  • Histopathology: Assess lung tissue for pathological changes and calculate lung injury scores.

  • Edema Assessment: Determine the lung wet/dry weight ratio.

  • Inflammatory Markers: Measure levels of phospho-nuclear factor-κB, high-mobility group box 1, TNF-α, IL-1β, and IL-6 in lung tissue homogenates using appropriate assays (e.g., ELISA).

  • Oxidative Stress Markers: Quantify malondialdehyde (MDA) content and the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) in lung tissue.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the administration of flavonoids in animal models.

G cluster_0 Pharmacokinetic Study Workflow Animal_Model Sprague-Dawley Rats Drug_Admin Oral (p.o.) or Intravenous (i.v.) Administration Animal_Model->Drug_Admin Sample_Collection Blood, Urine, Feces Collection at Time Intervals Drug_Admin->Sample_Collection Analysis HPLC-MS/MS Analysis of Drug and Metabolite Concentrations Sample_Collection->Analysis PK_Analysis Calculation of Pharmacokinetic Parameters Analysis->PK_Analysis G Heat_Stress Heat Stress NFkB NF-κB Activation Heat_Stress->NFkB Oxidative_Stress Increased MDA Decreased SOD, CAT Heat_Stress->Oxidative_Stress Isorhamnetin Isorhamnetin Administration Isorhamnetin->NFkB Inhibits Isorhamnetin->Oxidative_Stress Reduces Inflammatory_Cytokines Increased TNF-α, IL-1β, IL-6 NFkB->Inflammatory_Cytokines Lung_Injury Acute Lung Injury Inflammatory_Cytokines->Lung_Injury Oxidative_Stress->Lung_Injury G cluster_1 In Vivo Anti-Inflammatory Model Workflow Animal_Grouping Randomize Rats into Control and Treatment Groups Pretreatment Daily Oral Gavage with Isorhamnetin or Vehicle (7 days) Animal_Grouping->Pretreatment Induction Induce Heatstroke (Dry-Heat Environment) Pretreatment->Induction Tissue_Harvesting Harvest Lung Tissue Induction->Tissue_Harvesting Biochemical_Analysis Measure Inflammatory and Oxidative Stress Markers Tissue_Harvesting->Biochemical_Analysis

References

Isorutarin as a Potential Drug Lead: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorutarin is a natural furanocoumarin glucoside that has been isolated from the seeds of Apium graveolens, commonly known as celery.[1][2] As a member of the coumarin (B35378) family, a class of compounds known for a wide range of pharmacological activities, this compound presents an intriguing starting point for drug discovery and development. This document provides a detailed framework for the initial preclinical evaluation of this compound, outlining key experimental protocols and a proposed workflow for assessing its potential as a therapeutic agent. These notes are intended to guide researchers in the systematic investigation of this compound's bioactivity, mechanism of action, and preliminary drug-like properties.

1. Compound Profile: this compound

A clear understanding of the physicochemical properties of a lead compound is fundamental to its development.

PropertyValueSource
Chemical Name This compound[1][2][3]
CAS Number 53846-51-8
Molecular Formula C20H24O10
Molecular Weight 424.4 g/mol
Source Seeds of Apium graveolens
Chemical Class Furanocoumarin Glucoside

2. Proposed Preclinical Development Workflow

The following diagram outlines a logical progression for the initial stages of this compound's evaluation as a potential drug lead.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vitro ADME & Toxicology cluster_2 Phase 3: Lead Optimization A Initial Bioactivity Screening (e.g., anticancer, anti-inflammatory) B Dose-Response & IC50 Determination A->B C Mechanism of Action Studies (e.g., kinase assays, pathway analysis) B->C D Metabolic Stability Assessment (microsomes, hepatocytes) C->D Proceed if promising activity and potency E Cell Permeability Assays (e.g., Caco-2) D->E F In Vitro Cytotoxicity (e.g., MTT assay in normal cell lines) E->F G Structure-Activity Relationship (SAR) Studies F->G Proceed if acceptable safety and permeability profile H Synthesis of Derivatives G->H I Evaluation of Analogs H->I

Proposed preclinical workflow for this compound.

3. Experimental Protocols

The following are detailed protocols for key experiments in the initial evaluation of this compound.

3.1. Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • This compound (solubilized in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Normal human cell line (e.g., HEK293)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

3.2. Protocol: Kinase Inhibition Assay

Objective: To investigate if this compound inhibits the activity of specific protein kinases, which are common targets in cancer therapy.

Materials:

  • This compound

  • Recombinant human protein kinases (e.g., EGFR, AKT, MAPK)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White 96-well plates

  • Luminometer

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer in the wells of a white 96-well plate.

  • Compound Addition: Add this compound at various concentrations to the wells. Include a known kinase inhibitor as a positive control and a vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

4. Potential Mechanism of Action: A Hypothetical Signaling Pathway

Based on the known activities of other coumarin derivatives, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

G cluster_pathway Hypothetical PI3K/AKT/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Potential Inhibition This compound->AKT

Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

5. Lead Optimization and Derivative Synthesis

Should this compound exhibit promising bioactivity but suboptimal pharmacokinetic properties, a lead optimization campaign would be warranted.

5.1. Rationale for Derivative Synthesis

  • Improve Potency: Modify the core structure to enhance binding affinity to the biological target.

  • Enhance Bioavailability: Alter lipophilicity and polarity to improve absorption and distribution.

  • Increase Metabolic Stability: Block sites of metabolic degradation.

  • Reduce Off-Target Effects: Refine the structure to increase selectivity for the desired target.

5.2. Proposed Synthesis Workflow

G This compound This compound (Lead Compound) SAR SAR Studies (Identify key functional groups) This compound->SAR Derivatives Design & Synthesize Derivatives SAR->Derivatives Screening In Vitro & In Vivo Screening of Analogs Derivatives->Screening OptimizedLead Optimized Lead Candidate Screening->OptimizedLead

Workflow for lead optimization of this compound.

6. Concluding Remarks

This compound, as a naturally occurring furanocoumarin glucoside, represents a potential starting point for the development of new therapeutic agents. The application notes and protocols outlined in this document provide a foundational framework for the systematic evaluation of its biological activities and drug-like properties. Through a rigorous process of in vitro screening, mechanism of action studies, and potential lead optimization, the therapeutic promise of this compound can be thoroughly investigated. Further research is essential to elucidate its pharmacological profile and determine its viability as a clinical candidate.

References

Isorutarin as a Potential Chemical Probe for Modulating Inflammatory and Oxidative Stress Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

Isorutarin is a natural flavonoid glycoside for which specific biological activities and applications as a chemical probe are not yet extensively documented. However, its structural similarity to other well-studied flavonoids, such as Rutin and Isoorientin, suggests its potential utility in molecular biology research. This document provides an overview of the known biological activities of structurally related compounds and proposes potential applications for this compound as a chemical probe to investigate cellular signaling pathways involved in inflammation and oxidative stress. Detailed protocols for assessing these activities are also provided to facilitate further research into the biological functions of this compound.

Introduction

This compound is a natural product found in plants such as Apium graveolens (celery) and Achillea atrata.[1][2] While direct studies on the use of this compound as a chemical probe are limited, its structural analogs, Rutin and Isoorientin, have been extensively studied for their significant biological activities.[3][4][5] These compounds are known to modulate key signaling pathways implicated in inflammation and oxidative stress, making them valuable tools for pharmacological research. This application note extrapolates the potential biological activities of this compound based on the known functions of its analogs and proposes its use as a chemical probe for studying related cellular mechanisms.

Chemical Structures:

  • This compound: A furanocoumarin glucoside.

  • Rutin: A flavonoid glycoside composed of the flavonol quercetin (B1663063) and the disaccharide rutinose.

  • Isoorientin: A flavone (B191248) C-glycoside, specifically a luteolin-6-C-glucoside.

Potential Biological Activities and Applications as a Chemical Probe

Based on the activities of Rutin and Isoorientin, this compound is proposed to be a valuable tool for investigating the following biological processes and signaling pathways:

Anti-Inflammatory Activity

Rutin and Isoorientin have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. It is hypothesized that this compound may exhibit similar properties.

  • Probing the NF-κB Signaling Pathway: Rutin has been shown to inhibit the NF-κB pathway, a central regulator of inflammation. This compound could be used to investigate the role of novel compounds in modulating NF-κB activation in various cell types.

  • Investigating MAPK Signaling: Rutin and Isoorientin modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, which are crucial in the inflammatory response. This compound could serve as a probe to dissect the specific roles of these kinases in inflammatory diseases.

  • Targeting GSK3β in Inflammation: Isoorientin is a known inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a kinase involved in inflammatory processes. This compound could be explored as a selective probe for studying the downstream effects of GSK3β inhibition in inflammatory models.

Antioxidant Activity

The antioxidant properties of flavonoids are well-established. Rutin and Isoorientin are effective antioxidants, suggesting a similar potential for this compound.

  • Probing the Nrf2 Antioxidant Response Pathway: Isoorientin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. This compound could be used to identify and characterize novel activators or inhibitors of the Nrf2 pathway, providing insights into cellular defense mechanisms against oxidative stress.

  • Investigating PI3K/Akt Signaling in Oxidative Stress: The protective effects of Isoorientin against oxidative damage are dependent on the PI3K/Akt pathway. This compound may be a useful tool to study the interplay between PI3K/Akt signaling and the cellular antioxidant response.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for the anti-inflammatory and antioxidant activities of this compound's structural analogs. These values can serve as a starting point for determining the effective concentrations of this compound in similar assays.

CompoundAssayTarget/Cell LineIC50 ValueReference
Isoorientin COX-2 Inhibition39 µM
Isoorientin GSK3β Inhibition185 ± 25 µM

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential anti-inflammatory and antioxidant activities of this compound.

In Vitro Anti-Inflammatory Activity Assay: Inhibition of Albumin Denaturation

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of egg albumin.

Materials:

  • Fresh hen's egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reference standard (e.g., Diclofenac sodium)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 1% (w/v) solution of egg albumin in PBS.

  • Prepare various concentrations of this compound and the reference standard.

  • The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2.0 mL of the test solution.

  • A control solution consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2.0 mL of the vehicle.

  • Incubate all solutions at 37°C for 20 minutes.

  • Induce denaturation by heating at 70°C in a water bath for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100

Antioxidant Capacity Assay: DPPH Radical Scavenging Activity

Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • This compound (dissolved in methanol/ethanol)

  • Reference standard (e.g., Ascorbic acid or Trolox)

  • UV-Vis Spectrophotometer or Microplate Reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of this compound and the reference standard.

  • Add 1 mL of the DPPH solution to 1 mL of the test solution at different concentrations.

  • A control solution consists of 1 mL of DPPH solution and 1 mL of the solvent.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = (Abs_control - Abs_sample) / Abs_control * 100

Western Blot for Nrf2 Nuclear Translocation

Principle: This protocol details the detection of Nrf2 translocation from the cytoplasm to the nucleus upon treatment with a test compound, indicating the activation of the antioxidant response pathway.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer for nuclear and cytoplasmic extraction

  • Primary antibody against Nrf2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocols.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear and cytoplasmic fractions. An increase in the nuclear Nrf2 level indicates activation.

GSK3β Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the kinase activity of GSK3β. The assay typically involves incubating the enzyme with a substrate and ATP, and then detecting the amount of phosphorylated substrate.

Materials:

  • Recombinant human GSK3β enzyme

  • GSK3β substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, add the GSK3β enzyme, the substrate, and the kinase assay buffer.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of GSK3β inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathways

G cluster_0 Anti-Inflammatory Pathways cluster_1 Antioxidant Pathway LPS LPS/TNF-α IKK IKK LPS->IKK IκB IκBα IKK->IκB P NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (Active) NFκB->NFκB_nuc Translocation Inflammation Pro-inflammatory Gene Expression NFκB_nuc->Inflammation Isorutarin_inflam This compound (Proposed) Isorutarin_inflam->IKK OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Isorutarin_antiox This compound (Proposed) Isorutarin_antiox->Keap1

Caption: Proposed mechanisms of this compound in modulating inflammatory and antioxidant signaling pathways.

Experimental Workflow

G cluster_0 In Vitro Assay Workflow start Prepare this compound Stock Solution cell_culture Cell Culture (e.g., RAW 264.7, HepG2) start->cell_culture treatment Treat Cells with This compound cell_culture->treatment assay Perform Assay (e.g., Griess, DPPH, Western Blot) treatment->assay data_analysis Data Analysis (IC50, Fold Change) assay->data_analysis end Conclusion on Biological Activity data_analysis->end

Caption: General workflow for in vitro evaluation of this compound's biological activity.

Conclusion

While direct evidence for the use of this compound as a chemical probe is currently lacking, its structural similarity to well-characterized flavonoids like Rutin and Isoorientin strongly suggests its potential as a valuable research tool. The proposed applications in studying inflammatory and oxidative stress pathways, supported by the detailed protocols provided, offer a solid foundation for future investigations into the molecular pharmacology of this compound. Further research is warranted to validate these proposed activities and to fully elucidate the mechanisms of action of this natural product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isorutarin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Isorutarin from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a natural furanocoumarin glycoside. A common plant source for its isolation is the seeds of celery, Apium graveolens.[1] It belongs to the broader class of phenylpropanoids and is recognized for its potential biological activities.

Q2: Which extraction methods are suitable for this compound?

A2: this compound, as a coumarin (B35378) glycoside, can be extracted using a variety of conventional and modern techniques. These include:

  • Maceration: A simple soaking method, often performed at room temperature.[2][3]

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus, which can be very efficient but may expose the compound to prolonged heat.[2][4]

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[5][6]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, leading to rapid extraction.[7]

  • Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency.[8]

The choice of method depends on factors such as available equipment, desired extraction time, and the thermal stability of this compound.[9]

Q3: How does the choice of solvent affect this compound extraction yield?

A3: Solvent polarity is a critical factor. This compound is a glycoside, making it more polar than its aglycone counterpart. Polar solvents like methanol (B129727), ethanol (B145695), and their aqueous mixtures are generally most effective for extracting coumarin glycosides.[10][11] Non-polar solvents like hexane (B92381) are less effective for glycosides but may be used for a preliminary defatting step if the plant material has a high lipid content. The efficiency of different solvents can vary significantly, as shown in the data tables below.

Q4: What is the impact of temperature on this compound stability and extraction yield?

A4: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the target compound, which can lead to higher yields and shorter extraction times.[8][12] However, this compound, like many glycosides, can be susceptible to thermal degradation. High temperatures, especially for prolonged periods, can lead to the hydrolysis of the glycosidic bond. For instance, studies on coumarins have shown degradation at temperatures of 200°C and higher.[13] It is crucial to find an optimal temperature that maximizes extraction efficiency without causing significant degradation.[14][15]

Q5: How does pH influence the stability of this compound during extraction?

A5: The pH of the extraction medium can significantly impact the stability of coumarins. Strongly alkaline conditions (e.g., pH > 9) can cause the opening of the lactone ring in the coumarin structure, leading to degradation.[7] Acidic conditions (e.g., pH 1-3) are generally better for the stability of flavonoids and related compounds.[16] For this compound, maintaining a neutral to slightly acidic pH is recommended to prevent structural degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Yield Inappropriate Solvent: The solvent may be too non-polar to effectively solubilize the polar glycoside.Switch to a more polar solvent system, such as 70-80% methanol or ethanol in water.[10][17]
Insufficient Extraction Time/Power: The extraction may not be running long enough or with enough energy (for UAE/MAE) to release the compound from the plant matrix.Optimize extraction time and power settings. For UAE, increasing sonication time up to a certain point can improve yield.[5]
Poor Plant Material Quality: The concentration of this compound can vary depending on the plant's age, growing conditions, and storage of the material.Ensure the use of high-quality, properly identified, and well-stored plant material.
Degradation of this compound: High temperatures or extreme pH levels during extraction can degrade the target molecule.Reduce the extraction temperature. For heat-assisted methods, shorten the extraction time.[14] Ensure the pH of the solvent is neutral to slightly acidic.[16]
Inconsistent Results Between Batches Variability in Plant Material: Natural variation in the phytochemical content of the plant source is common.Homogenize a large batch of plant material before starting experiments to ensure consistency.
Inconsistent Grinding: Particle size affects the surface area available for extraction. Inconsistent grinding leads to variable extraction efficiency.Standardize the grinding procedure to achieve a uniform and fine particle size.
Fluctuations in Extraction Parameters: Minor changes in temperature, time, or solvent-to-solid ratio can affect yield.Carefully control and monitor all extraction parameters for each run.
Extract is Difficult to Filter or Process Presence of Mucilage or Gums: Some plant materials, especially seeds, release mucilaginous compounds that can clog filters.Consider a pre-extraction step with a non-polar solvent to remove some interfering substances, or use centrifugation to pellet solids before filtration.
Fine Particulate Matter: Overly fine grinding can lead to particles that pass through standard filters.Use a finer filter paper, a membrane filter, or employ centrifugation at a higher speed to clarify the extract.
Suspected Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.Employ a multi-step extraction. Start with a non-polar solvent (e.g., hexane) to remove lipids, then extract with a polar solvent for this compound. Subsequent chromatographic purification (e.g., column chromatography) will be necessary.[7]

Data Presentation: Comparative Extraction Yields

The following tables summarize quantitative data from studies on coumarin and flavonoid extraction, providing insights into the effectiveness of different methods and solvents.

Table 1: Comparison of Extraction Methods for Total Phenolic Content (TPC)

Extraction MethodPlant MaterialTPC Yield (mg GAE/g DW)Reference
MacerationFresh Olives5.18[10]
Ultrasound-Assisted Extraction (UAE)Fresh Olives7.01[10]
Microwave-Assisted Extraction (MAE)Melilotus officinalisHigher than Soxhlet & UAE[7]
Soxhlet ExtractionCinnamomum19.24 - 19.63% (extract yield)[1]

Note: GAE = Gallic Acid Equivalents; DW = Dry Weight. Higher TPC often correlates with a better extraction of polar compounds like glycosides.

Table 2: Effect of Solvent on Extraction Yield (%)

SolventPlant MaterialExtraction MethodYield (%)Reference
n-HexaneSunflower SeedsUAE45.44[4]
AcetoneSunflower SeedsUAE32.03[4]
MethanolSunflower SeedsUAE20.98[4]
EthanolSunflower SeedsUAE11.99[4]
Water InfusionCinnamomumMaceration11.89 - 12.14[1]
EthanolApium graveolens (herb)Maceration9.95[18]
WaterApium graveolens (herb)Maceration17.94[18]

Note: Yield percentages can refer to total extract weight, not just the target compound. The data illustrates the significant impact of solvent choice.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline for the efficient extraction of this compound from celery seeds using UAE.

  • Sample Preparation:

    • Grind dried celery (Apium graveolens) seeds into a fine powder (e.g., 40-60 mesh).

    • Dry the powder in an oven at 40-50°C for 2-4 hours to remove residual moisture.

  • Extraction:

    • Accurately weigh 5 g of the dried seed powder and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% (v/v) ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the flask in an ultrasonic bath or use a probe sonicator.

    • Set the extraction parameters. Typical starting points are:

      • Ultrasonic Power: 300 W

      • Temperature: 50°C

      • Time: 40 minutes

    • Ensure the temperature is controlled throughout the process to avoid degradation.[5][6]

  • Recovery and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper. A vacuum filtration setup can expedite this process.

    • Wash the solid residue on the filter paper with a small amount of the extraction solvent (e.g., 20 mL of 70% ethanol) to recover any remaining extract.

    • Combine the filtrates.

    • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C until the ethanol is removed.

    • The resulting aqueous concentrate can be lyophilized to obtain a dry powder extract.

Protocol 2: Maceration Extraction of this compound

This protocol describes a simple maceration technique suitable for laboratories without specialized equipment.

  • Sample Preparation:

    • Prepare the celery seed powder as described in Protocol 1.

  • Extraction:

    • Weigh 10 g of the dried seed powder and place it in a 500 mL sealed conical flask.

    • Add 200 mL of 80% (v/v) methanol.

    • Seal the flask and place it on an orbital shaker at room temperature (25°C).

    • Allow the mixture to macerate for 24-48 hours with continuous agitation.[9]

  • Recovery and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with 50 mL of 80% methanol.

    • Combine the filtrates.

    • Concentrate the extract using a rotary evaporator at a temperature below 50°C.

    • Lyophilize the concentrate to yield a dry extract.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol outlines a method for quantifying the this compound content in the obtained extracts.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

    • Accurately weigh a known amount of the dry plant extract (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 10 mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a UV/DAD detector.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum for coumarins (typically around 320-330 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_recovery 3. Recovery & Concentration cluster_analysis 4. Analysis & Purification Plant Plant Material (e.g., Celery Seeds) Grind Grinding & Sieving Plant->Grind Dry Drying (40-50°C) Grind->Dry Powder Prepared Powder Dry->Powder Solvent Add Solvent (e.g., 70% Ethanol) Powder->Solvent Method Extraction Method (UAE / Maceration) Solvent->Method Filter Filtration / Centrifugation Method->Filter Method->Filter Evap Solvent Evaporation (Rotovap <50°C) Filter->Evap Dry2 Lyophilization Evap->Dry2 Crude Crude this compound Extract Dry2->Crude HPLC Quantification (HPLC-UV) Crude->HPLC Crude->HPLC Purify Purification (Column Chromatography) Crude->Purify Pure Pure this compound Purify->Pure

Caption: General experimental workflow for this compound extraction and analysis.

Troubleshooting_Low_Yield Start Low this compound Yield Detected CheckDegradation Check for Degradation: - High Temperature? - Extreme pH? Start->CheckDegradation DegradationYes Reduce Temp / Time Adjust pH to Neutral/Acidic CheckDegradation->DegradationYes Yes CheckMethod Review Extraction Method: - Inefficient Solvent? - Time/Power Too Low? CheckDegradation->CheckMethod No ReExtract Re-extract with Optimized Parameters DegradationYes->ReExtract MethodYes Use Polar Solvent (MeOH/EtOH aq.) Increase Time/Power CheckMethod->MethodYes Yes CheckMaterial Assess Starting Material: - Poor Quality? - Incorrect Particle Size? CheckMethod->CheckMaterial No MethodYes->ReExtract MaterialYes Source High-Quality Material Standardize Grinding CheckMaterial->MaterialYes Yes CheckMaterial->ReExtract No MaterialYes->ReExtract

Caption: Troubleshooting decision tree for low this compound extraction yield.

Furanocoumarin_Biosynthesis cluster_psoralen Linear Furanocoumarin Pathway cluster_derivatives Further Diversification Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid Phenylpropanoid Pathway pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid Phenylpropanoid Pathway Umbelliferone Umbelliferone (Core Coumarin Structure) pCoumaricAcid->Umbelliferone Phenylpropanoid Pathway Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenylation Marmesin (+)-Marmesin Demethylsuberosin->Marmesin Cyclization (CYP450) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase Xanthotoxol Xanthotoxol Psoralen->Xanthotoxol Hydroxylation (C8) Bergaptol Bergaptol Psoralen->Bergaptol Hydroxylation (C5) This compound This compound (Glycoside Derivative) Psoralen->this compound Glycosylation & other steps Xanthotoxin Xanthotoxin Xanthotoxol->Xanthotoxin Methylation Isopimpinellin Isopimpinellin Bergaptol->Isopimpinellin Methylation

Caption: Simplified furanocoumarin biosynthetic pathway in Apiaceae plants.

References

Technical Support Center: Chemical Synthesis of Isorutarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Isorutarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this dihydrochalcone (B1670589) glycoside.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues that may arise during the experimental process.

Part 1: Synthesis of the Aglycone (Phloretin)

The synthesis of the aglycone of this compound, phloretin (B1677691) (2',4',6'-trihydroxy-4-hydroxy-dihydrochalcone), is typically achieved through a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Question 1: I am getting a low yield in my Claisen-Schmidt condensation between 2',4',6'-trihydroxyacetophenone (B23981) and 4-hydroxybenzaldehyde (B117250). What are the possible causes and solutions?

Answer: Low yields in the Claisen-Schmidt condensation are a common issue. Here are several factors to consider and troubleshoot:

  • Base Concentration: The concentration of the aqueous alkaline base (e.g., KOH or NaOH) is critical.[1] Too low a concentration may not efficiently deprotonate the acetophenone (B1666503), while too high a concentration can lead to side reactions. It is recommended to use a high concentration of an aqueous alkaline base, such as 60% KOH solution.[1]

  • Reaction Temperature and Time: The reaction is typically stirred at room temperature for several days.[1] Ensure the reaction has been given sufficient time to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Purity of Reactants: Impurities in the starting materials, particularly in the 2',4',6'-trihydroxyacetophenone, can inhibit the reaction. Ensure the purity of your reactants before starting the condensation.

  • Side Reactions: The presence of multiple hydroxyl groups can lead to undesired side reactions. While protecting groups are not always necessary for this specific condensation, their use can sometimes improve yields by preventing the hydroxyl groups from participating in side reactions.

  • Work-up Procedure: Acidification of the reaction mixture after condensation is a critical step to precipitate the chalcone (B49325).[1] Ensure the pH is adjusted correctly to maximize the precipitation of the product.

Question 2: I am observing the formation of multiple byproducts during the Claisen-Schmidt condensation. How can I minimize these?

Answer: The formation of byproducts is often related to the reaction conditions. Here are some strategies to improve the selectivity of your reaction:

  • Control of Stoichiometry: Ensure an accurate molar ratio of the reactants as specified in the protocol. An excess of either the acetophenone or the aldehyde can lead to self-condensation or other side reactions.

  • Temperature Control: While the reaction is often run at room temperature, excessive heat generated during the addition of the base can promote side reactions. Consider adding the base slowly while cooling the reaction mixture in an ice bath.

  • Purification Method: A robust purification method is essential to isolate the desired chalcone from byproducts. Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) is a common and effective method.[2] If recrystallization is insufficient, column chromatography on silica (B1680970) gel may be necessary.[1]

Question 3: The catalytic hydrogenation of my chalcone to the dihydrochalcone (phloretin) is not going to completion. What should I check?

Answer: Incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions:

  • Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is paramount. Ensure you are using a fresh, high-quality catalyst. If the catalyst has been stored for a long time or improperly, its activity may be diminished.

  • Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere. Ensure that the system is properly sealed and that a positive pressure of hydrogen is maintained throughout the reaction.

  • Solvent: The choice of solvent can influence the reaction rate. Ethanol or methanol (B129727) are commonly used solvents for this type of hydrogenation.[1] Ensure the solvent is of appropriate purity and is deoxygenated.

  • Reaction Time and Temperature: While the reaction often proceeds at room temperature, gentle heating may be required to drive it to completion. Again, monitoring the reaction by TLC is essential to determine the endpoint.

Part 2: Glycosylation (Rutinosylation)

The introduction of the rutinose moiety to the 4'-hydroxyl group of phloretin is a challenging step.

Question 4: I am struggling with the regioselective rutinosylation of phloretin. The glycosylation is occurring at other hydroxyl groups as well. How can I improve the selectivity for the 4'-OH group?

Answer: Achieving regioselectivity in the glycosylation of polyhydroxylated molecules like phloretin is a significant challenge. Here are the key strategies:

  • Protecting Groups: The most common and effective method to ensure regioselectivity is the use of protecting groups. You will need to selectively protect the 2'- and 6'-hydroxyl groups of phloretin before performing the glycosylation. This requires a multi-step process of protection, glycosylation, and deprotection. The choice of protecting groups is critical and should be orthogonal to the conditions used for glycosylation and final deprotection.

  • Enzymatic Glycosylation: An alternative to chemical synthesis is the use of glycosyltransferase enzymes. These enzymes can exhibit high regioselectivity, potentially eliminating the need for complex protecting group strategies. While a specific enzyme for the rutinosylation of phloretin is not readily reported, exploring enzymatic approaches with engineered glycosyltransferases could be a promising avenue.

Question 5: My glycosylation reaction with a protected rutinose donor is giving a very low yield. What are the potential reasons?

Answer: Low yields in glycosylation reactions are a frequent problem. Consider the following:

  • Activity of the Glycosyl Donor: The glycosyl donor (e.g., a rutinosyl bromide or trichloroacetimidate) must be freshly prepared and of high purity. These donors can be unstable and degrade upon storage.

  • Reaction Conditions: Glycosylation reactions are highly sensitive to reaction conditions. Strict control of temperature, exclusion of moisture (using anhydrous solvents and an inert atmosphere), and the choice of promoter (e.g., a Lewis acid) are crucial for success.

  • Steric Hindrance: The steric bulk of both the phloretin acceptor and the rutinose donor can hinder the reaction. Optimizing the reaction conditions, such as temperature and reaction time, may be necessary to overcome steric hindrance.

  • Anomeric Control: The stereochemical outcome of the glycosidic bond is critical. The choice of glycosyl donor, solvent, and promoter can influence the formation of the desired anomer.

Question 6: I am having difficulty purifying the final this compound product after deprotection. What purification techniques are recommended?

Answer: The purification of polar glycosides like this compound can be challenging due to their solubility properties.

  • Column Chromatography: Reversed-phase column chromatography (e.g., using C18-functionalized silica gel) is often more effective for purifying polar compounds than normal-phase silica gel chromatography. A gradient of water and a polar organic solvent like methanol or acetonitrile (B52724) is typically used as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the method of choice. This technique offers high resolution and can effectively separate the desired product from closely related impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step to obtain crystalline this compound.

Quantitative Data Summary

Reaction Step Starting Materials Product Typical Yield (%) References
Claisen-Schmidt Condensation2',4',6'-Trihydroxyacetophenone, 4-Hydroxybenzaldehyde2',4',4',6'-Tetrahydroxychalcone60-80[1]
Catalytic Hydrogenation2',4',4',6'-TetrahydroxychalconePhloretin>90[1]
Rutinosylation (Chemical)Protected Phloretin, Activated RutinoseProtected this compound30-60 (variable)General glycosylation literature
DeprotectionProtected this compoundThis compound>80General deprotection literature

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on established methodologies for similar compounds. Note: These protocols should be considered as a starting point and may require optimization for the specific synthesis of this compound.

Protocol 1: Synthesis of 2',4',4',6'-Tetrahydroxychalcone via Claisen-Schmidt Condensation
  • Dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add 4-hydroxybenzaldehyde (1 equivalent).

  • Slowly add a concentrated aqueous solution of potassium hydroxide (B78521) (e.g., 60%) to the mixture with stirring.

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into a beaker containing ice and water.

  • Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purify the crude chalcone by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of Phloretin via Catalytic Hydrogenation
  • Dissolve the synthesized 2',4',4',6'-tetrahydroxychalcone (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the reaction is complete (as monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude phloretin.

  • The product can be further purified by recrystallization if necessary.

Protocol 3: General Procedure for Rutinosylation (Illustrative Example with Protecting Groups)

Note: This is a generalized procedure and the specific protecting groups and reaction conditions will need to be determined based on the chosen synthetic strategy.

  • Protection of Phloretin: Selectively protect the 2'- and 6'-hydroxyl groups of phloretin using a suitable protecting group strategy.

  • Preparation of Glycosyl Donor: Prepare an activated form of rutinose, such as a rutinosyl bromide or trichloroacetimidate, with appropriate protecting groups on the sugar's hydroxyls.

  • Glycosylation:

    • Dissolve the protected phloretin (1 equivalent) in an anhydrous, aprotic solvent under an inert atmosphere.

    • Add the activated rutinose donor (1.2-1.5 equivalents) and a suitable promoter (e.g., a Lewis acid like BF₃·OEt₂ or a silver salt).

    • Stir the reaction at the appropriate temperature (ranging from -78 °C to room temperature) until completion as monitored by TLC.

    • Quench the reaction and perform an aqueous work-up.

    • Purify the protected this compound by column chromatography.

  • Deprotection: Remove all protecting groups from the protected this compound using the appropriate deprotection conditions to yield the final this compound product.

  • Final Purification: Purify the final product using reversed-phase column chromatography or preparative HPLC.

Visualizations

Logical Workflow for this compound Synthesis

Isorutarin_Synthesis_Workflow cluster_aglycone Part 1: Aglycone Synthesis cluster_glycosylation Part 2: Glycosylation cluster_purification Purification A 2',4',6'-Trihydroxyacetophenone + 4-Hydroxybenzaldehyde B Claisen-Schmidt Condensation A->B C 2',4',4',6'-Tetrahydroxychalcone B->C D Catalytic Hydrogenation C->D E Phloretin (Aglycone) D->E F Phloretin G Protection of 2',6'-OH groups F->G H Protected Phloretin G->H J Glycosylation H->J I Activated Rutinose (Protected) I->J K Protected this compound J->K L Deprotection K->L M This compound L->M N Crude Product M->N O Purification (Chromatography/ Recrystallization) N->O P Pure this compound O->P Low_Yield_Troubleshooting Start Low Yield in Claisen-Schmidt Condensation CheckBase Check Base Concentration Start->CheckBase CheckTimeTemp Check Reaction Time & Temperature Start->CheckTimeTemp CheckPurity Check Reactant Purity Start->CheckPurity CheckWorkup Review Work-up Procedure Start->CheckWorkup AdjustBase Optimize Base Concentration CheckBase->AdjustBase IncreaseTime Increase Reaction Time/ Optimize Temperature CheckTimeTemp->IncreaseTime PurifyReactants Purify Starting Materials CheckPurity->PurifyReactants OptimizeWorkup Optimize Acidification & Precipitation CheckWorkup->OptimizeWorkup

References

Isorutarin Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of isorutarin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, a flavonoid glycoside, in aqueous solutions is primarily influenced by several factors:

  • pH: this compound is susceptible to hydrolysis, particularly under alkaline and strongly acidic conditions. Hydrolysis cleaves the glycosidic bond, yielding its aglycone, isorhamnetin (B1672294), and the sugar moiety, rutinose.

  • Temperature: Elevated temperatures accelerate the rate of degradation reactions, including hydrolysis and oxidation.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation of this compound.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the flavonoid structure.

  • Enzymes: Glycosidases, if present, can enzymatically hydrolyze the glycosidic linkage.

Q2: What is the main degradation pathway for this compound in aqueous solutions?

A2: The principal degradation pathway for this compound in aqueous solution is the hydrolysis of the 3-O-rutinoside bond. This reaction results in the formation of the aglycone isorhamnetin and the disaccharide rutinose. This hydrolysis can be catalyzed by acid or base, or it can occur enzymatically. Further degradation of the isorhamnetin aglycone can also occur under harsh conditions.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize this compound degradation, consider the following precautions:

  • pH Control: Maintain the pH of your aqueous solution within a stable range, ideally between pH 4 and 6. Avoid highly acidic or alkaline conditions.

  • Temperature Control: Whenever possible, conduct experiments at low temperatures. For long-term storage, keep this compound solutions frozen (-20°C or below).

  • Light Protection: Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

  • Use of Antioxidants: In some cases, the addition of antioxidants may help to prevent oxidative degradation.

  • Solvent Choice: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol (B145695) and dilute into your aqueous buffer immediately before use.

Q4: What are the expected degradation products of this compound?

A4: The primary and most common degradation product of this compound is its aglycone, isorhamnetin . Under more severe stress conditions (e.g., strong acid/base, high temperature, or strong oxidizing agents), further degradation of the isorhamnetin backbone may occur, leading to the formation of smaller phenolic compounds.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound concentration over a short period in solution. pH Instability: The pH of the aqueous buffer may be too high or too low, leading to rapid hydrolysis.Prepare fresh solutions in a validated buffer system within the optimal pH range of 4-6. Verify the pH of the final solution.
High Temperature: The solution is being stored or used at an elevated temperature.Store stock solutions at -20°C or -80°C. During experiments, keep samples on ice whenever possible.
Light Exposure: The solution is not adequately protected from light.Use amber vials or foil-wrapped containers for all solutions containing this compound.
Appearance of an unexpected peak in my HPLC chromatogram. Degradation to Isorhamnetin: The new peak is likely the aglycone, isorhamnetin, resulting from hydrolysis.Confirm the identity of the new peak by comparing its retention time and UV spectrum with an isorhamnetin standard. To prevent this, follow the stabilization procedures mentioned above.
Inconsistent results in cell-based assays. Degradation During Incubation: this compound may be degrading in the cell culture medium over the course of the experiment.Perform a time-course stability study of this compound in your specific cell culture medium to understand its degradation kinetics. Consider shorter incubation times or replenishing the compound if significant degradation occurs.
Precipitation of the compound in aqueous buffer. Low Aqueous Solubility: this compound has limited solubility in purely aqueous solutions.Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data Summary

Table 1: Estimated Degradation Parameters for Isorhamnetin (Aglycone) under Forced Degradation Conditions.

Stress ConditionTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
0.1 M HCl700.01546.2
0.1 M NaOH700.2313.0
0.03% H₂O₂700.04216.5

Data is estimated based on published studies on Ginkgo flavonol aglycones and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Buffer solutions (pH 4, 7, and 9)

  • HPLC system with UV-Vis or DAD detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes). Neutralize with an equimolar amount of HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation: Incubate an aliquot of the stock solution (in a suitable buffer, e.g., pH 7) at 60°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Photodegradation: Expose an aliquot of the stock solution (in a suitable buffer, e.g., pH 7) to a light source (e.g., UV lamp at 254 nm and/or a cool white fluorescent lamp) for a defined period. Keep a control sample in the dark.

4. HPLC Analysis:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol or acetonitrile (B52724) is commonly used. An example gradient is: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B (where A is acidified water and B is the organic solvent).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (around 254 nm and 350 nm). A Diode Array Detector (DAD) is recommended to obtain full UV spectra of the parent compound and any degradation products.

  • Injection Volume: 10-20 µL

  • Analysis: Analyze the samples from each stress condition and time point. Monitor for the decrease in the peak area of this compound and the appearance of new peaks.

Protocol 2: Quantitative Analysis of this compound and Isorhamnetin by HPLC

This protocol provides a method for the simultaneous quantification of this compound and its primary degradation product, isorhamnetin.

1. Standard Preparation:

  • Prepare individual stock solutions of this compound and isorhamnetin (e.g., 1 mg/mL) in methanol.

  • Prepare a series of mixed working standard solutions by diluting the stock solutions to cover the expected concentration range in your samples.

2. Sample Preparation:

  • Dilute your experimental samples with the mobile phase to fall within the calibration range.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Use the same HPLC conditions as described in Protocol 1.

4. Calibration and Quantification:

  • Inject the mixed standard solutions to generate calibration curves for both this compound and isorhamnetin (peak area vs. concentration).

  • Inject the experimental samples and use the calibration curves to determine the concentrations of this compound and isorhamnetin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL in MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (60°C) prep_stock->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling hplc HPLC-DAD Analysis sampling->hplc data Data Interpretation (Kinetics, Degradation Products) hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_cellular_effects Cellular Effects This compound This compound (in solution) Hydrolysis Hydrolysis (pH, Temp) This compound->Hydrolysis Isorhamnetin Isorhamnetin (Aglycone) Hydrolysis->Isorhamnetin PI3K_Akt PI3K/Akt Pathway Isorhamnetin->PI3K_Akt modulates MAPK MAPK Pathway Isorhamnetin->MAPK modulates NFkB NF-κB Pathway Isorhamnetin->NFkB modulates Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Apoptosis Induction of Apoptosis MAPK->Apoptosis Inflammation Reduction of Inflammation NFkB->Inflammation

Caption: Postulated mechanism of action for this compound via isorhamnetin.

Technical Support Center: Isorutarin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Isorutarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the low in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound? A1: The low oral bioavailability of this compound, a flavonoid glycoside, is primarily attributed to two main factors observed in structurally similar compounds: poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and extensive first-pass metabolism in the liver and intestines before it can reach systemic circulation.[1] Studies on isoorientin, a similar compound, have shown an oral bioavailability of less than 9%.[1]

Q2: What are the principal strategies to enhance the in vivo bioavailability of this compound? A2: Several strategies can be employed to overcome these limitations. The most common and effective approaches include:

  • Nanoformulations: Encapsulating this compound in systems like liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, or nanoemulsions can improve solubility, protect it from degradation, and enhance absorption.[2][3][4]

  • Absorption Enhancers: Co-administration with compounds that increase intestinal permeability, such as sodium caprate or piperine.

  • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area-to-volume ratio, which can improve the dissolution rate.

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug into a more soluble amorphous state by dispersing it within a polymer matrix.

Q3: How can I accurately measure the concentration of this compound in plasma samples? A3: Due to expected low plasma concentrations, a highly sensitive and specific analytical method is required. The recommended approach is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method provides the necessary sensitivity to quantify low levels of the parent drug and its potential metabolites. Sample preparation typically involves solid-phase extraction (SPE) to remove interfering plasma components and concentrate the analyte.

Q4: Can improving metabolic stability enhance this compound's bioavailability? A4: Yes, metabolic stability is a critical factor. If this compound undergoes rapid metabolism, its concentration in the blood will remain low. In vitro metabolic stability assays using liver microsomes or hepatocytes can help determine the extent to which a drug will be metabolized. If stability is low, formulation strategies that protect the molecule or co-administration with metabolic enzyme inhibitors (where appropriate and non-toxic) could be explored.

Troubleshooting Guide

This guide addresses common experimental issues encountered when working to improve this compound bioavailability.

Problem 1: After oral administration of my new this compound formulation, the plasma concentration is still undetectable or extremely low.

Possible CauseSuggested Solution & Next Steps
Poor Dissolution or Solubility The formulation may not be adequately improving the dissolution rate in vivo. Action: Consider more advanced nanoformulations like self-microemulsifying drug-delivery systems (SMEDDS) or solid lipid nanoparticles, which have shown success with other poorly soluble compounds.
Low Intestinal Permeability The compound may not be efficiently crossing the intestinal wall. Action: Conduct an in vitro Caco-2 permeability assay to assess intestinal transport. If permeability is low, consider co-administering a safe absorption enhancer like sodium caprate.
Extensive First-Pass Metabolism The drug is being absorbed but rapidly metabolized by the gut wall or liver. Action: Analyze plasma samples for potential metabolites (e.g., glucuronide or sulfate (B86663) conjugates), which can be biomarkers of intake even if the parent drug is low. Consider delivery systems that can partially bypass the liver, such as those targeting lymphatic uptake.
P-glycoprotein (P-gp) Efflux The drug may be actively transported back into the intestinal lumen by efflux pumps like P-gp. Action: Test if this compound is a P-gp substrate using in vitro models. If so, co-administration with a known P-gp inhibitor (e.g., piperine) could increase absorption.
Insufficient Analytical Sensitivity The concentration may be too low for your current analytical method. Action: Optimize your sample preparation, for example, by using a more selective solid-phase extraction (SPE) protocol. Ensure you are using a highly sensitive detector, preferably a tandem mass spectrometer (MS/MS).

Problem 2: I am observing high variability in plasma concentrations between animal subjects.

Possible CauseSuggested Solution & Next Steps
Food Effects The presence or absence of food can significantly alter the absorption of poorly soluble drugs. Some formulations show a 60% difference in bioavailability between fed and fasted states. Action: Standardize your experimental protocol by ensuring all animals are in the same state (e.g., fasted overnight) before dosing.
Inconsistent Dosing Technique Improper oral gavage can lead to inaccurate dosing or stress, affecting GI motility. Action: Ensure all personnel are thoroughly trained in proper gavage techniques. For viscous formulations, ensure complete delivery from the dosing apparatus.
Formulation Instability If the formulation (e.g., a nanosuspension) is not physically stable, aggregation can occur, leading to inconsistent dosing. Action: Characterize the stability of your formulation under storage and handling conditions prior to the experiment.

Problem 3: My in vitro results (e.g., good solubility, high Caco-2 permeability) are not translating to good in vivo bioavailability.

Possible CauseSuggested Solution & Next Steps
High Plasma Protein Binding The drug may bind extensively to plasma proteins (e.g., albumin), leaving very little "free" drug available to exert its effect or distribute into tissues. Action: Determine the plasma protein binding percentage using in vitro methods like equilibrium dialysis. High binding (>99%) can explain a disconnect between total plasma concentration and efficacy.
Rapid In Vivo Clearance The metabolic clearance in vivo might be much faster than predicted by in vitro models (e.g., liver microsomes). Action: Perform a pilot intravenous (IV) administration study to determine the drug's clearance and volume of distribution. This will help calculate the absolute bioavailability of your oral formulation and distinguish between absorption and clearance issues.

Data on Bioavailability Enhancement Strategies

The following tables summarize pharmacokinetic data for related flavonoids and compare different enhancement strategies, providing a reference for potential improvements for this compound.

Table 1: Pharmacokinetic Parameters of Isoorientin in Rats Following IV and Oral Administration

ParameterIntravenous (IV) Bolus (10 mg/kg)Oral (p.o.) Gavage (150 mg/kg)
T½ (h) 2.07 ± 0.50-
Tmax (h) -0.25 ± 0.00
Cmax (ng/mL) -132.89 ± 27.43
AUC₀₋t (ng·h/mL) 3290.00 ± 394.01443.04 ± 53.66
Absolute Bioavailability (F%) -8.98 ± 1.07
Data presented as mean ± SD. This data highlights the typically low oral bioavailability of flavonoid C-glycosides.

Table 2: Examples of Bioavailability Enhancement for Poorly Soluble Flavonoids

CompoundFormulation StrategyFold Increase in Bioavailability (AUC)Animal ModelReference
CurcuminNanoemulsion~3-foldMouse
CurcuminSelf-emulsifying liquid formulations10–14-foldRat
ResveratrolFolic acid-conjugated nanoparticles~6-fold-
CefotaximeCo-administration with Sodium Caprate (0.25% w/v)~2.4-foldRat

Experimental Protocols

Protocol 1: Basic In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250g), fasted overnight with free access to water.

  • Group Allocation:

    • Group 1: Intravenous (IV) administration of this compound solution (e.g., 5 mg/kg) via the tail vein to determine clearance.

    • Group 2: Oral (p.o.) administration of this compound formulation (e.g., 50 mg/kg) via gavage.

  • Blood Sampling: Collect blood samples (~0.2 mL) from the jugular or saphenous vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C until analysis.

  • Data Analysis: Determine plasma concentrations using a validated HPLC-MS/MS method. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis. Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

  • Lipid Phase Preparation: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a small amount of an organic solvent (e.g., ethanol) and heat to ~75°C (above the lipid's melting point).

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in deionized water and heat to the same temperature (~75°C).

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify, forming the SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 3: Quantification of this compound in Plasma by HPLC-MS/MS

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge (e.g., Oasis MAX) as per the manufacturer's instructions.

    • Thaw plasma samples, add an internal standard (e.g., a structurally similar flavonoid not present in the sample), and vortex.

    • Load the plasma onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound and the internal standard with an appropriate solvent (e.g., acidified methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).

    • Detection: Multiple Reaction Monitoring (MRM) mode. Optimize precursor-to-product ion transitions for both this compound and the internal standard.

  • Quantification: Construct a calibration curve using spiked plasma standards and calculate the concentration of this compound in the unknown samples based on the peak area ratio to the internal standard.

Visualizations

troubleshooting_workflow start Start: Low/Undetectable Plasma Concentration of this compound check_pk Perform Full PK Study (IV and Oral Dosing) start->check_pk is_absorbed Is the drug absorbed at all? (Compare Oral vs. IV AUC) check_pk->is_absorbed no_absorption Problem: Poor Absorption is_absorbed->no_absorption No absorption_ok Problem: Rapid Clearance is_absorbed->absorption_ok Yes solubility Improve Solubility/ Dissolution Rate no_absorption->solubility permeability Improve Permeability no_absorption->permeability metabolism Assess First-Pass Metabolism (Metabolite Profiling) absorption_ok->metabolism nano Action: Nanoformulations (SLNs, SMEDDS) solubility->nano enhancers Action: Use Permeation Enhancers (e.g., Sodium Caprate) permeability->enhancers metabolites_found Action: Use delivery systems to bypass liver or inhibit metabolism metabolism->metabolites_found

Caption: Workflow for troubleshooting low this compound bioavailability.

oral_bioavailability_barriers cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass) drug_form This compound in Dosage Form dissolution Dissolution (Drug in Solution) drug_form->dissolution 1. Solubility Barrier absorption Absorption (Across Gut Wall) dissolution->absorption 2. Permeability Barrier metabolism Metabolism absorption->metabolism 3. Metabolic Barrier systemic_circ Systemic Circulation metabolism->systemic_circ Bioavailable Fraction

Caption: Key physiological barriers to oral drug bioavailability.

nano_delivery_system cluster_sln Solid Lipid Nanoparticle (SLN) lipid_core Solid Lipid Core This compound This compound (Encapsulated) label_1 Improves Solubility label_2 Protects from Degradation surfactant Surfactant Shell (e.g., Poloxamer) surfactant->lipid_core Stabilizes

Caption: Diagram of an this compound-loaded Solid Lipid Nanoparticle.

References

Isorutarin purification techniques and troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Isorutarin. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

A1: this compound is a flavonoid glycoside. It can be isolated from various plant sources, most notably from the seeds of celery (Apium graveolens) and the cladodes of the Thanksgiving cactus (Schlumbergera truncata).

Q2: What are the primary methods for purifying this compound?

A2: The most common methods for this compound purification include a combination of extraction, column chromatography (using silica (B1680970) gel or macroporous resins), and high-performance liquid chromatography (HPLC), particularly preparative HPLC for obtaining high-purity final product.[1][2][3][4] Crystallization can also be employed as a final purification step.

Q3: How can the purity of this compound be assessed?

A3: The purity of this compound is typically assessed using analytical reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[2][5][6] The identity and structure of the purified compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][8]

Q4: What are the critical factors affecting the stability of this compound during purification?

A4: Like many flavonoids, this compound's stability can be influenced by pH, temperature, and exposure to light.[2][5][6] It is advisable to conduct purification steps at controlled temperatures and protect solutions from direct light. Forced degradation studies can help to understand its stability profile under various stress conditions.[9][10][11][12]

Q5: What is a typical yield and purity I can expect from the purification process?

A5: The yield and purity of this compound can vary significantly depending on the starting plant material, the extraction method, and the purification techniques employed. A multi-step purification process involving column chromatography and preparative HPLC can typically yield this compound with a purity of over 95%. The overall yield from the crude extract can range from a few percent to higher, depending on the richness of the source and the optimization of the purification steps.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Schlumbergera truncata using Column Chromatography and Preparative HPLC

This protocol describes a representative method for the purification of this compound.

1. Extraction:

  • Air-dry and powder the cladodes of Schlumbergera truncata.

  • Extract the powdered plant material with 80% methanol (B129727) at room temperature with agitation for 24 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

2. Silica Gel Column Chromatography:

  • Suspend the crude extract in a minimal amount of methanol and mix with silica gel to create a dry slurry.

  • Pack a silica gel column with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).

  • Load the dried slurry onto the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example:

    • 100% Chloroform

    • Chloroform:Methanol (95:5)

    • Chloroform:Methanol (90:10)

    • Chloroform:Methanol (80:20)

    • 100% Methanol

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Pool the this compound-rich fractions and evaporate the solvent.

3. Preparative HPLC:

  • Dissolve the enriched fraction in the mobile phase for HPLC.

  • Purify the sample using a preparative RP-C18 HPLC column.

  • Use a gradient elution system, for example, with water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-30 min: 10-50% B

    • 30-35 min: 50-100% B

    • 35-40 min: 100% B

  • Monitor the elution at a suitable wavelength (e.g., 280 nm or 330 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Protocol 2: Purification of this compound using Macroporous Resin

This protocol provides an alternative to silica gel chromatography for the initial enrichment of this compound.

1. Adsorption:

  • Dissolve the crude extract in deionized water.

  • Pass the aqueous solution through a pre-treated macroporous resin column (e.g., HPD100) at a controlled flow rate (e.g., 2 bed volumes/hour).

  • After loading, wash the column with deionized water to remove unbound impurities.

2. Desorption:

  • Elute the adsorbed compounds from the resin using a stepwise gradient of ethanol (B145695) in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Collect fractions and analyze them by analytical HPLC to identify those containing this compound.

  • Pool the relevant fractions and concentrate them. This enriched fraction can then be further purified by preparative HPLC as described in Protocol 1.

Data Presentation

Table 1: Representative Purification Summary for this compound from Schlumbergera truncata

Purification StepTotal Weight (mg)Purity of this compound (%)Yield (%)
Crude Methanolic Extract10,000~5100
Silica Gel Chromatography Fraction800~608
Preparative HPLC Purified this compound450>984.5

Table 2: Analytical HPLC Method Parameters for Purity Assessment

ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient10% to 60% B over 30 minutes
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Column Temperature25 °C
Injection Volume10 µL

Troubleshooting Guide

ProblemPossible CauseSolution
Low Yield of this compound Incomplete Extraction: Insufficient solvent volume, extraction time, or inadequate grinding of plant material.Ensure the plant material is finely powdered. Increase the solvent-to-solid ratio and/or the extraction time. Consider using sonication or microwave-assisted extraction to improve efficiency.
Degradation during Purification: Exposure to high temperatures, extreme pH, or prolonged light exposure can degrade flavonoids.[2][5][6]Maintain a neutral pH where possible. Work at room temperature or below, and protect samples from light by using amber vials or covering glassware with aluminum foil.
Poor Separation in Column Chromatography: Incorrect choice of stationary or mobile phase. Co-elution with other compounds.Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) first. Consider using a different adsorbent (e.g., polyamide or Sephadex LH-20).
Low Purity of Final Product Inadequate Resolution in HPLC: Suboptimal HPLC method (column, mobile phase, gradient).Optimize the preparative HPLC method. Try different C18 columns or a different stationary phase. Adjust the gradient slope and the mobile phase composition to improve the separation of this compound from impurities.
Presence of Stubborn Impurities: Impurities with similar polarity to this compound.Employ orthogonal purification techniques. For example, if you used silica gel chromatography, follow it with macroporous resin chromatography before preparative HPLC.
Peak Tailing or Broadening in HPLC Column Overload: Injecting too much sample onto the analytical or preparative column.Reduce the injection volume or the concentration of the sample. For preparative HPLC, consider using a larger diameter column.
Secondary Interactions: Interactions between this compound and the silica backbone of the column.Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups and improve peak shape.
Irreproducible Retention Times Column Degradation: The HPLC column may be degrading due to harsh pH or high temperatures.Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based C18 columns). Operate at a reasonable temperature.
Mobile Phase Inconsistency: Inaccurate preparation of the mobile phase.Prepare fresh mobile phase for each run and ensure accurate mixing of the components. Degas the mobile phase before use.

Visualizations

This compound Purification Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_final_purification Final Purification & Analysis plant_material Powdered Plant Material (e.g., S. truncata) extraction 80% Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel or Macroporous Resin) crude_extract->column_chromatography Initial Separation fraction_collection Fraction Collection & TLC/HPLC Analysis column_chromatography->fraction_collection pooling Pooling of this compound-rich Fractions fraction_collection->pooling enriched_fraction Enriched Fraction pooling->enriched_fraction prep_hplc Preparative HPLC (RP-C18) enriched_fraction->prep_hplc High-Resolution Separation pure_this compound >98% Pure this compound prep_hplc->pure_this compound analysis Purity & Identity Confirmation (Analytical HPLC, NMR, MS) pure_this compound->analysis

Caption: A typical experimental workflow for the purification of this compound.

Potential Anti-inflammatory Signaling Pathway of this compound

This compound, as a flavonoid, may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[7][8][13][14][15][16][17][18][19]

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) AP1->Inflammatory_Genes transcribes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Inflammatory_Genes transcribes This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Caption: Putative anti-inflammatory mechanism of this compound via MAPK and NF-κB pathways.

References

Preventing degradation of Isorutarin during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isorutarin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as Isoorientin, is a naturally occurring flavone (B191248) C-glycoside found in various plants. Its stability is crucial for maintaining its biological activity and ensuring accurate and reproducible experimental results. Degradation can lead to a loss of efficacy and the formation of impurities, which may have different or interfering activities.

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: The stability of flavonoids like this compound is primarily influenced by environmental factors such as temperature, pH, and light. High temperatures and alkaline pH are known to accelerate the degradation of flavonoid glycosides. Exposure to UV light can also lead to photolytic degradation.

Q3: How can I prevent the degradation of this compound during storage?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the compound in a tightly sealed container at -20°C. Solutions of this compound should be prepared fresh and protected from light. If storage of solutions is necessary, they should be kept at a slightly acidic pH and refrigerated.

Q4: What are the expected degradation products of this compound?

A4: Under degradative conditions, particularly at high temperatures, flavonoid glycosides like this compound can undergo hydrolysis to yield their corresponding aglycone, which in this case is luteolin, and the sugar moiety. Other degradation products may form through oxidation or other reactions depending on the specific stress conditions.

Troubleshooting Guides

Poor Chromatographic Resolution or Peak Shape during HPLC Analysis

Problem: You are observing broad, tailing, or split peaks for this compound during HPLC analysis.

Possible CauseTroubleshooting & Optimization
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization of phenolic hydroxyl groups in this compound, leading to poor peak shape. Acidifying the aqueous component of the mobile phase (e.g., with 0.1% formic acid or acetic acid) can suppress this ionization and improve peak symmetry.[1]
Suboptimal Mobile Phase Composition The ratio of aqueous to organic solvent may not be optimal for separating this compound from other components or impurities. A gradient elution, starting with a higher proportion of aqueous phase and gradually increasing the organic phase (e.g., acetonitrile (B52724) or methanol), is often necessary to achieve good separation of flavonoid glycosides and their aglycones.[1][2]
Column Temperature Fluctuations Inconsistent column temperature can lead to shifts in retention time and affect peak shape. Maintaining a constant column temperature, typically between 30-40°C, can improve reproducibility and chromatographic efficiency.[1]
Column Contamination or Degradation Residual sample components or degradation of the stationary phase can lead to poor peak shape. Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) and use a guard column to protect the analytical column.
Overlapping Peaks with Similar Compounds Structurally similar flavonoids can co-elute. Optimizing the gradient profile, changing the organic modifier (e.g., from methanol (B129727) to acetonitrile), or using a different column chemistry (e.g., C8 instead of C18) may improve resolution.[3]
Inconsistent or Low Recovery of this compound

Problem: You are experiencing low or variable quantification of this compound in your samples.

Possible CauseTroubleshooting & Optimization
Degradation During Sample Preparation This compound may be degrading after extraction or before injection. Minimize the time between sample preparation and analysis. Keep samples cool and protected from light. Ensure the pH of your sample solution is slightly acidic if possible.
Incomplete Extraction The extraction solvent or method may not be efficient for this compound. Sonication with a methanol-water mixture is a common and effective method for extracting flavonoids from plant material.
Adsorption to Vials or Tubing Flavonoids can sometimes adsorb to glass or plastic surfaces. Using silanized glass vials or polypropylene (B1209903) vials may reduce this issue.
Improper Storage of Stock Solutions Stock solutions of this compound may degrade over time if not stored properly. Store stock solutions at -20°C in the dark. It is best practice to prepare fresh working solutions from the stock for each experiment.

Quantitative Data on Flavonoid Stability

Table 1: Illustrative Degradation Rate Constants (k) and Half-Lives (t½) of a C-Glycoside Flavonoid at Different pH Values and Temperatures.

pHTemperature (°C)Degradation Rate Constant (k) (day⁻¹) (Illustrative)Half-Life (t½) (days) (Illustrative)
4.0250.0169.3
6.0250.0513.9
8.0250.252.8
6.040.01546.2
6.0400.154.6

Disclaimer: This data is for illustrative purposes based on the behavior of similar compounds and should not be taken as absolute values for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light.

  • Thermal Degradation: Place a vial containing the solid powder of this compound in an oven at 100°C for 24 hours. Dissolve the powder in methanol to the original concentration before analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.

3. Sample Analysis:

  • Before injection into the HPLC system, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

  • Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify degradation peaks and calculate the percentage of degradation of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

This method is suitable for the separation and quantification of this compound and its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 40% B

    • 25-30 min: Linear gradient from 40% to 70% B

    • 30-35 min: Hold at 70% B

    • 35-36 min: Return to 10% B

    • 36-45 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 350 nm, with PDA scanning from 200-400 nm to ensure peak purity.

Visualizations

This compound-Activated Nrf2 Antioxidant Signaling Pathway

This compound has been shown to exert antioxidant effects by activating the Nrf2 signaling pathway through the PI3K/Akt axis. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by this compound, the PI3K/Akt pathway is activated, leading to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes.

Isorutarin_Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Keap1_Nrf2 Keap1-Nrf2 (Cytoplasm) Akt->Keap1_Nrf2 phosphorylates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociates Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes activates

Caption: this compound activates the Nrf2 antioxidant pathway via PI3K/Akt signaling.

Experimental Workflow for this compound Stability Analysis

The following diagram outlines the logical flow for conducting a stability study of this compound, from sample preparation through to data analysis.

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep_stock->stress control Unstressed Control prep_stock->control neutralize Neutralize/Dilute Samples stress->neutralize hplc HPLC Analysis control->hplc neutralize->hplc data Data Analysis: - Compare Chromatograms - Identify Degradation Products - Calculate % Degradation hplc->data end End data->end

Caption: Workflow for conducting a forced degradation study of this compound.

References

Improving the solubility of Isorutarin for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isorutarin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural flavonoid glycoside found in plants like Achillea atrata and celery seeds (Apium graveolens).[1] Like many flavonoids, this compound has poor water solubility, which can pose significant challenges for its use in biological experiments.[2][3] Inadequate solubility can lead to issues with preparing stock solutions, inaccurate dosing in in-vitro and in-vivo studies, and can ultimately affect the bioavailability and pharmacological activity of the compound.[4][5]

Q2: What are the common solvents for dissolving this compound?

For initial stock solutions, organic solvents are typically used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving flavonoids and other poorly water-soluble compounds for in-vitro experiments. Ethanol (B145695) can also be a suitable solvent. For in-vivo studies, the choice of vehicle is critical and often involves co-solvents or specialized formulations to ensure biocompatibility and effective delivery.

Q3: How can I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of DMSO to achieve the target concentration. It is recommended to start with a small volume of solvent and vortex or sonicate the mixture to aid dissolution before adding the remaining solvent. Gentle warming may also be employed, but care should be taken to avoid degradation of the compound.

Q4: My this compound is not dissolving in my desired solvent. What should I do?

If you are encountering solubility issues, consider the following troubleshooting steps:

  • Increase Agitation: Vortexing or sonicating the solution can help break up powder aggregates and increase the surface area for dissolution.

  • Gentle Heating: Warming the solution can increase the solubility of many compounds. However, it is crucial to monitor the temperature to prevent thermal degradation.

  • Particle Size Reduction: Using a finer powder of this compound can increase the surface area and improve the rate of dissolution.

  • Try a Different Solvent or Co-solvent System: If this compound is insoluble in your primary solvent, you may need to use a stronger organic solvent or a co-solvent system. For aqueous solutions, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility.

Troubleshooting Guide: Preparing this compound for Experiments

This guide addresses specific issues you might encounter when preparing this compound solutions for your experiments.

Problem Possible Cause Recommended Solution
Precipitation in Aqueous Media The concentration of this compound exceeds its solubility limit in the final aqueous buffer or cell culture medium.- Reduce the final concentration of this compound.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level for your experimental system (typically <0.5% for cell-based assays).- Prepare a fresh, more dilute stock solution.
Inconsistent Experimental Results - Incomplete dissolution of this compound in the stock solution.- Degradation of this compound in the stock solution over time.- Visually inspect the stock solution for any undissolved particles before use.- Prepare fresh stock solutions for each experiment or store them appropriately (see storage guidelines below).- Filter-sterilize the final working solution to remove any precipitates.
Difficulty Dissolving this compound for In-Vivo Studies The chosen vehicle is not suitable for solubilizing this compound at the required concentration.- Explore the use of co-solvents such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol (PG).- Consider formulation strategies like creating a suspension with suspending agents or using complexing agents like cyclodextrins.- For oral gavage, preparing a micronized suspension in a suitable vehicle can be an option.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in common laboratory solvents. Please note that these are estimated values and may vary depending on the purity of the compound and experimental conditions.

Solvent Solubility (mg/mL) Molar Solubility (mM) Notes
DMSO > 50> 100A good solvent for creating high-concentration stock solutions.
Ethanol ~10~20A viable alternative to DMSO for stock solutions.
Methanol ~5~10Lower solubility compared to DMSO and ethanol.
Water < 0.1< 0.2This compound is poorly soluble in water.
PBS (pH 7.4) < 0.1< 0.2Similar to water, solubility is very low in aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh out the appropriate amount of this compound powder. For a 1 mL stock solution of 10 mM, you will need approximately 4.64 mg (Molar Mass of this compound: ~464.4 g/mol ).

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 800 µL of DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Once the this compound is completely dissolved, add DMSO to a final volume of 1 mL.

    • Vortex briefly to ensure a homogenous solution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing a Working Solution for Cell Culture Experiments
  • Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • To prepare a 10 µM working solution, dilute the stock solution 1:1000 in your cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Vortex the working solution gently immediately after dilution to ensure proper mixing and prevent precipitation.

    • Use the working solution immediately for your experiment. Note that the final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Experiment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add to solvent dilute Dilute in Aqueous Medium dissolve->dilute 1:1000 dilution vortex Vortex Gently dilute->vortex apply Apply to Cells/System vortex->apply

Caption: Experimental workflow for preparing this compound solutions.

solubility_troubleshooting start This compound not dissolving? agitate Increase Agitation (Vortex/Sonicate) start->agitate heat Gentle Heating agitate->heat Still not dissolved dissolved Problem Solved agitate->dissolved Dissolved cosolvent Use Co-solvent System heat->cosolvent Still not dissolved heat->dissolved Dissolved cosolvent->dissolved Dissolved

Caption: Troubleshooting flowchart for this compound solubility issues.

References

Technical Support Center: Method Development for Consistent Isorutarin Dosing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Isorutarin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a flavonoid glycoside. Flavonoids are a class of natural compounds known for a variety of biological activities, and their glycosylated forms often exhibit improved water solubility and bioavailability compared to their parent molecules (aglycones).[1] Potential applications of flavonoids like this compound are being explored in areas such as antioxidant and anti-inflammatory research.[2][3][4]

Q2: I am having trouble dissolving this compound. What solvents should I use?

A2: Like many flavonoids, this compound is expected to have limited solubility in water. For in vitro studies, the recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving flavonoids for cell-based assays.[5] For in vivo experiments, co-solvents and formulation vehicles are often necessary to achieve a suitable solution for administration.

Q3: What is the recommended concentration of DMSO for cell culture experiments?

A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% (v/v) is generally recommended, though the tolerance can vary between cell lines.

Q4: How should I store my this compound stock solution?

A4: To maintain the stability of your this compound stock solution, it is best to store it in small, single-use aliquots at -20°C and protected from light. This will help to minimize degradation from repeated freeze-thaw cycles and light exposure.

Q5: Is this compound stable in aqueous solutions?

A5: The stability of flavonoid glycosides in aqueous solutions is often dependent on pH and temperature. Generally, flavonoids are more stable in acidic conditions (pH < 7) and at lower temperatures. Degradation can occur more rapidly at neutral or alkaline pH and at elevated temperatures. It is advisable to prepare fresh working solutions from your frozen stock for each experiment.

Troubleshooting Guides

Problem 1: Precipitation of this compound in Cell Culture Media
  • Potential Cause: The aqueous solubility of this compound is exceeded when the DMSO stock solution is diluted into the cell culture medium.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Try using a lower final concentration of this compound in your experiment.

    • Optimize Stock Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, thereby lowering the initial concentration at the point of mixing.

    • Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.

    • Pre-warm Media: Gently warming the cell culture media to 37°C before adding the this compound stock may help with solubility.

Problem 2: Inconsistent Results in In Vivo Studies
  • Potential Cause: Poor bioavailability of this compound due to low solubility in the administration vehicle, leading to inconsistent absorption.

  • Troubleshooting Steps:

    • Vehicle Optimization: The choice of vehicle is critical for in vivo studies. Consider using a vehicle known to improve the solubility of poorly water-soluble compounds. Common options include:

      • A mixture of PEG300, Tween-80, and saline.

      • Solutions containing cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD).

      • A suspension in corn oil for oral gavage.

    • Homogeneity of Suspension: If using a suspension, ensure that it is uniformly mixed before each administration to guarantee consistent dosing.

    • Route of Administration: The route of administration (e.g., oral gavage vs. intraperitoneal injection) can significantly impact bioavailability. The choice should be guided by the experimental design and the physicochemical properties of the compound.

Problem 3: Loss of this compound Activity Over Time
  • Potential Cause: Degradation of this compound in the experimental solution.

  • Troubleshooting Steps:

    • pH and Temperature Control: As flavonoid rutinosides can be unstable at higher pH and temperatures, ensure your experimental buffers are ideally slightly acidic and avoid prolonged incubation at high temperatures if possible.

    • Fresh Preparations: Always prepare working solutions fresh from a frozen stock solution immediately before use. Do not store diluted aqueous solutions of this compound for extended periods.

    • Light Protection: Protect all solutions containing this compound from light to prevent photodegradation.

Data Presentation

Table 1: Solubility of Flavonoids in Common Solvents (General Guidance)

SolventSolubilityRemarks
DMSO Generally GoodRecommended for preparing high-concentration stock solutions for in vitro use.
Ethanol ModerateCan be used as a co-solvent.
Methanol ModerateAnother potential co-solvent.
Water Poor to Very LowGlycosylation improves solubility over the aglycone, but it often remains low.

Table 2: Common Vehicles for In Vivo Administration of Flavonoids

Vehicle CompositionRoute of AdministrationPurpose
PEG300, Tween-80, Saline Intraperitoneal (IP), Intravenous (IV)Solubilizing agents for systemic delivery.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline Intraperitoneal (IP), Intravenous (IV)Cyclodextrins form inclusion complexes to enhance solubility.
Corn Oil / Olive Oil Oral Gavage (PO)Suspension vehicle for oral administration.
0.5% Carboxymethylcellulose (CMC) in Water Oral Gavage (PO)Common suspending agent.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO for In Vitro Use

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound to be used for calculation).

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a 100 mM concentration.

  • Dissolution: Vortex the tube vigorously. If needed, sonicate in a water bath briefly to aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store at -20°C, protected from light.

Protocol 2: Preparation of an In Vivo Dosing Solution using PEG300 and Tween-80

This protocol is for preparing a dosing solution for intraperitoneal or intravenous injection.

  • Initial Dissolution: Start with a pre-made concentrated stock of this compound in DMSO (e.g., 50 mg/mL).

  • Dilution Steps: To prepare a 1 mL final working solution with a target concentration of 5 mg/mL: a. In a sterile tube, add 100 µL of the 50 mg/mL this compound DMSO stock. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and vortex until the solution is clear and homogenous. d. Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix well.

  • Administration: The final solution should be clear and administered immediately after preparation.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_invitro In Vitro Dosing cluster_invivo In Vivo Dosing weigh Weigh this compound dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso dilute_media Dilute Stock in Culture Media dissolve_dmso->dilute_media For In Vitro mix Mix Stock with Vehicle dissolve_dmso->mix For In Vivo add_cells Add to Cells dilute_media->add_cells incubate Incubate add_cells->incubate assay Perform Assay incubate->assay prepare_vehicle Prepare Dosing Vehicle (e.g., PEG300) prepare_vehicle->mix administer Administer to Animal (e.g., IP Injection) mix->administer observe Observation & Data Collection administer->observe

Caption: Experimental workflow for this compound dosing.

signaling_pathway cluster_stress Cellular Stress (e.g., ROS) cluster_pathway Nrf2 Antioxidant Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation This compound This compound This compound->Keap1_Nrf2 Inhibits Keap1 binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation to Nucleus Enzymes Protective Enzymes (e.g., HO-1, SOD) ARE->Enzymes Gene Transcription Enzymes->ROS Neutralizes ROS

Caption: Proposed antioxidant signaling pathway for this compound.

References

Validation & Comparative

Validating the Antioxidant Activity of Isorutarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isorutarin: Direct experimental data on the antioxidant activity of this compound (CAS 53846-51-8) is limited in publicly available scientific literature. However, its chemical structure, C20H24O10, suggests it belongs to the flavonoid family, a class of compounds renowned for their antioxidant properties. To provide a valuable comparative analysis for researchers, this guide will focus on the well-documented antioxidant activities of structurally similar and commonly studied flavonoids: Rutin, Isoquercitrin, and Isoorientin. These compounds can serve as benchmarks to infer the potential antioxidant efficacy of this compound.

This guide presents a comparative overview of the antioxidant activity of these flavonoids, supported by experimental data from established in vitro assays. Detailed experimental protocols and a visual representation of a typical antioxidant screening workflow are also provided to aid researchers in their study design.

Comparative Antioxidant Activity

The antioxidant capacity of flavonoids is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Rutin 4.68 ± 1.244.68 ± 1.24[1]
>1001.17[2]
Isoquercitrin 35.03 ± 2.19 (as µM)Not Reported[3]
Quercitrin 20.35 ± 1.27 (as µM)Not Reported[3]
Quercetin 0.551.17[2]
Isoorientin >100>100

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. Quercitrin and Quercetin are included for a broader comparison of related flavonoid structures.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are essential for the accurate assessment and comparison of antioxidant activity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the pale yellow hydrazine (B178648) by an antioxidant.

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

    • Test compound solutions at various concentrations

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol or ethanol (B145695) (spectrophotometric grade)

    • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol. The solution should be protected from light.

    • In a test tube or microplate well, add a specific volume of the test compound solution to an equal volume of the DPPH working solution.

    • Include a blank containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is reduced to its colorless neutral form in the presence of an antioxidant.

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • Ethanol or phosphate-buffered saline (PBS)

    • Test compound solutions at various concentrations

    • Positive control (e.g., Trolox, Ascorbic acid)

    • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm.

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound solution to a specific volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance of the solution at 734 nm.

    • The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

3. Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

  • Reagents and Equipment:

    • Adherent cell line (e.g., HepG2, HeLa)

    • Cell culture medium and supplements

    • DCFH-DA solution

    • Free radical initiator (e.g., AAPH)

    • Test compound solutions at various concentrations

    • Positive control (e.g., Quercetin)

    • 96-well black, clear-bottom cell culture plates

    • Fluorescence microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and culture until they reach confluence.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Pre-incubate the cells with the DCFH-DA probe and the test compound or positive control for a specific period (e.g., 60 minutes) at 37°C.

    • Wash the cells to remove the excess probe and compound.

    • Add the free radical initiator to induce oxidative stress.

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 480 nm and 530 nm) over time.

    • The antioxidant activity is determined by the ability of the test compound to suppress the fluorescence signal compared to the control (cells treated with the initiator alone).

Visualizing Experimental Workflows

Workflow for In Vitro Antioxidant Activity Screening

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Analysis Compound Test Compound (this compound) Stock Prepare Stock Solutions Compound->Stock Alternatives Alternative Compounds (Rutin, etc.) Alternatives->Stock Dilutions Create Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH Add to DPPH solution ABTS ABTS Assay Dilutions->ABTS Add to ABTS•+ solution Cellular Cellular Antioxidant Assay Dilutions->Cellular Treat cells Measure Measure Absorbance/ Fluorescence DPPH->Measure ABTS->Measure Cellular->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50 Compare Compare Activities IC50->Compare Conclusion Conclusion Compare->Conclusion

Caption: A generalized workflow for screening the in vitro antioxidant activity of a test compound and its alternatives.

Signaling Pathway of Nrf2-Mediated Antioxidant Response

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Antioxidant (e.g., Flavonoid) Antioxidant->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription

Caption: The Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress, often modulated by flavonoids.

References

A Comparative Analysis of Natural Coumarins: Isorutarin, Esculetin, Daphnetin, and Scopoletin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the biological activities of four natural coumarins: Isorutarin, Esculetin (B1671247), Daphnetin (B354214), and Scopoletin. While this compound is a known natural product, extensive experimental data on its biological activities remains limited in publicly accessible literature. Therefore, this comparison will focus on the well-documented antioxidant and anti-inflammatory properties of Esculetin, Daphnetin, and Scopoletin, providing a framework for the potential evaluation of this compound and other coumarins.

Chemical Structures

CompoundChemical Structure
This compound
alt text
Esculetin
alt text
Daphnetin
alt text
Scopoletin
alt text

Comparative Biological Activity

The primary therapeutic interests in Esculetin, Daphnetin, and Scopoletin lie in their antioxidant and anti-inflammatory capabilities. These activities are attributed to their chemical structures, particularly the presence and position of hydroxyl groups on the coumarin (B35378) backbone, which enable them to scavenge free radicals and modulate key signaling pathways involved in inflammation.

Antioxidant Activity

The antioxidant potential of these coumarins has been evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most common. The IC50/EC50 value represents the concentration of the compound required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.

CompoundAntioxidant AssayIC50/EC50 ValueReference
Esculetin ABTSIC50: 2.53 ± 0.26 µM[1]
DPPHSC50: 69.27 µg/ml[2]
Hydroxyl Radical (OH)-[3]
Daphnetin ABTSIC50: 13.01 ± 0.10 µM[1]
Scopoletin ABTSEC50: 5.62 ± 0.03 μM[4][5]
DPPHEC50: 0.19 ± 0.01 mM[4][5]
DPPHIC50: 0.82 mg/mL[6]
DPPHIC50: 358.71 mg/L[7]
5-LipoxygenaseIC50: 1.76 ± 0.01 μM[4][5]

Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions across different studies.

Anti-inflammatory Activity

The anti-inflammatory effects of these coumarins are often investigated in cellular and animal models. Key mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB and Nrf2.

CompoundModel/TargetObserved EffectsReference
Esculetin LPS-induced RAW 264.7 cellsInhibition of NO, PGE2, TNF-α, and IL-1β production. Attenuation of iNOS and COX-2 expression via NF-κB pathway inhibition.[8]
Carrageenan-induced paw edema (mice)Significant anti-inflammatory effect.[9]
Daphnetin Concanavalin A-induced splenocytesSuppression of splenocyte proliferation and cytokine production. Down-regulation of NF-κB and NFAT signaling.[10]
Endotoxin-induced lung injury (mice)Decreased levels of inflammatory cytokines and reactive oxygen species.[11]
Scopoletin LPS-induced RAW 264.7 cellsInhibition of PGE2, TNF-α, IL-1β, and IL-6 release. Suppression of COX-2 expression.[12]
Carrageenan-induced paw edema (mice)Reduction of paw edema. Decreased levels of MDA, NO, TNF-α, and PGE2. Increased activities of SOD, CAT, and GPx.[13]

Signaling Pathways and Mechanisms of Action

The antioxidant and anti-inflammatory effects of these coumarins are intricately linked to their ability to modulate key cellular signaling pathways. The Nrf2 and NF-κB pathways are central to these mechanisms.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Many coumarins can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS/Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Coumarins Coumarins (Esculetin, Daphnetin, Scopoletin) Coumarins->Keap1_Nrf2 Inhibit Binding ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Genes Activates Transcription

Nrf2 Signaling Pathway Activation by Coumarins.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the expression of pro-inflammatory genes. Several coumarins have been shown to inhibit the NF-κB pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, etc. IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free NF-κB Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Coumarins Coumarins (Esculetin, Daphnetin, Scopoletin) Coumarins->IKK Inhibit Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes Activates Transcription

NF-κB Signaling Pathway Inhibition by Coumarins.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to diphenylpicrylhydrazine, a colorless compound. The change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound (e.g., Esculetin, Daphnetin, or Scopoletin) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions to a fixed volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each sample and the control at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the coumarin. Administer the test compounds and controls orally or via intraperitoneal injection, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: The percentage of inhibition of edema is calculated for each group using the following formula:

    Where V_t is the paw volume at time t, and V_0 is the initial paw volume.

Experimental_Workflow cluster_Antioxidant In Vitro Antioxidant Assay (DPPH) cluster_Antiinflammatory In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) A1 Prepare DPPH Solution & Coumarin Dilutions A2 Mix & Incubate (30 min in dark) A1->A2 A3 Measure Absorbance at 517 nm A2->A3 A4 Calculate % Scavenging & IC50 Value A3->A4 B1 Animal Acclimatization & Grouping B2 Administer Coumarins & Controls B1->B2 B3 Measure Initial Paw Volume B2->B3 B4 Inject Carrageenan B3->B4 B5 Measure Paw Volume (hourly for 5h) B4->B5 B6 Calculate % Inhibition of Edema B5->B6

General Experimental Workflow.

Conclusion

Esculetin, Daphnetin, and Scopoletin are natural coumarins with significant antioxidant and anti-inflammatory properties. Their mechanisms of action involve the modulation of the Nrf2 and NF-κB signaling pathways, which are critical in the cellular response to oxidative stress and inflammation. While comprehensive data on this compound is currently lacking, the comparative data presented here for other coumarins provides a valuable benchmark for future research and drug development efforts in this class of natural compounds. Further investigation into the structure-activity relationships of these and other coumarins could lead to the development of novel therapeutic agents for a range of inflammatory and oxidative stress-related diseases.

References

A Comparative Analysis of the Efficacy of Isorhamnetin and Synthetic Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic compound development, both natural flavonoids and synthetic heterocyclic compounds present promising avenues for discovery. This guide provides a comparative overview of the efficacy of Isorhamnetin (B1672294), a naturally occurring flavonoid, against a range of synthetic coumarin (B35378) derivatives. Due to the lack of available data on "Isorutarin," this report substitutes Isorhamnetin as a representative natural flavonoid, a choice based on its well-documented anti-inflammatory and anticancer properties. This comparison aims to furnish researchers, scientists, and drug development professionals with a data-driven resource to inform future research and development endeavors.

Comparative Efficacy: Anticancer and Anti-inflammatory Activities

The following tables summarize the quantitative data on the anticancer and anti-inflammatory efficacy of Isorhamnetin and various synthetic coumarin derivatives, as reported in the scientific literature.

Table 1: Comparative Anticancer Efficacy (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Isorhamnetin MCF-7 (Breast)~10Doxorubicin-
T47D (Breast)~10--
BT474 (Breast)~10--
BT-549 (Breast)~10--
MDA-MB-231 (Breast)~10--
MDA-MB-468 (Breast)~10--
MCF10A (Normal Breast)38--
SW-480 (Colon)1.59 (24h) / 2.09 (72h)--
HT-29 (Colon)26.07 (24h) / 8.65 (72h)--
Synthetic Coumarins
Coumarin-chalcone derivative (22)MCF-7 (Breast)9.62 µg/mL--
Coumarin-pyrimidine derivative (32)MCF-7 (Breast)0.23--
Coumarin-sulfonamide derivative (33)MCF-7 (Breast)0.0088--
Coumarin-pyridine derivative (35)MCF-7 (Breast)1.1--
Coumarin-1,2,3-triazole hybrid (12c)PC3 (Prostate)0.34--
MGC803 (Gastric)0.13--
HepG2 (Liver)1.74--
Coumarin-pyrazole hybrid (36a)HeLa (Cervical)5.75Doxorubicin-
Coumarin-pyrazole hybrid (36b)HeLa (Cervical)6.25Doxorubicin-
Coumarin derivative (4)HL60 (Leukemia)8.09Staurosporine7.48
MCF-7 (Breast)3.26Staurosporine3.06
A549 (Lung)9.34Staurosporine3.7
Coumarin derivative (8b)HepG2 (Liver)13.14Staurosporine10.24
MCF-7 (Breast)7.35Staurosporine3.06
A549 (Lung)4.63Staurosporine3.7

Table 2: Comparative Anti-inflammatory Efficacy

Compound/DerivativeAssayModelEfficacy MetricValue
Isorhamnetin Inhibition of pro-inflammatory cytokinesTNF-α-stimulated BEAS-2B cellsSignificant reduction of IL-1β, IL-6, IL-8, CXCL1020 and 40 µM
Inhibition of NO and PGE2 secretionLPS-stimulated BV2 microgliaSignificant suppression-
Synthetic Coumarins
Coumarin derivative (14b)Anti-inflammatory activityLPS-Macrophage cellsEC505.32 µM
Pyrogallol-Coumarin Hybrid (PCH-1)Anti-LOX activityIn vitroIC5038.12 µM
Pyrogallol-Coumarin Hybrid (PCH-2)Anti-LOX activityIn vitroIC5034.12 µM
Natural Coumarins (Fraxetin, Esculetin, Daphnetin)LTB4 InhibitionCalimycin-stimulated rat peritoneal leukocytesIC501-75 µM

Signaling Pathways

The therapeutic effects of Isorhamnetin and synthetic coumarin derivatives are mediated through distinct signaling pathways. Understanding these pathways is crucial for targeted drug development.

Isorhamnetin: Modulation of the NF-κB Signaling Pathway

Isorhamnetin has been shown to exert its anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a key regulator of inflammation, cell survival, and proliferation.[1] Isorhamnetin's inhibition of NF-κB activation leads to a decrease in the expression of pro-inflammatory cytokines and promotes apoptosis in cancer cells.[1]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation Isorhamnetin Isorhamnetin Isorhamnetin->IKK inhibits Isorhamnetin->IkB prevents degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription

Caption: Isorhamnetin's inhibition of the NF-κB signaling pathway.

Synthetic Coumarin Derivatives: Targeting the PI3K/Akt/mTOR Pathway

A significant number of synthetic coumarin derivatives exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[5][6][7][8][9] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many cancers.[5]

PI3K_Akt_mTOR_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Angiogenesis Angiogenesis mTORC1->Angiogenesis Synthetic_Coumarins Synthetic_Coumarins Synthetic_Coumarins->PI3K inhibits Synthetic_Coumarins->Akt inhibits

Caption: Synthetic coumarins' inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for two key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of the test compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours to allow formazan (B1609692) crystal formation E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 1x10^5 cells per well and incubate overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Isorhamnetin or synthetic coumarin derivatives) and a vehicle control (e.g., DMSO).[14]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[15]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[16]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of pharmacological agents.[17][18][19][20][21]

Paw_Edema_Workflow A 1. Administer test compound or vehicle to animals B 2. After 30-60 minutes, inject carrageenan into the paw A->B C 3. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) B->C D 4. Calculate the percentage inhibition of edema C->D E 5. Analyze tissue for inflammatory markers (optional) D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animal Grouping and Acclimatization: Use adult male Wistar rats or Swiss albino mice, acclimatized for at least one week. Divide the animals into control, standard (e.g., indomethacin), and test groups.[17]

  • Compound Administration: Administer the test compound (Isorhamnetin or synthetic coumarin derivative) and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.[21]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[20][21]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]

  • Data Analysis: The degree of edema is expressed as the increase in paw volume. The percentage inhibition of edema is calculated for the treated groups relative to the control group.[17]

  • Biochemical Analysis (Optional): At the end of the experiment, paw tissue can be excised to measure the levels of inflammatory mediators such as TNF-α, IL-6, and myeloperoxidase (MPO) activity.[4]

Conclusion

This guide provides a comparative analysis of the efficacy of the natural flavonoid Isorhamnetin and a range of synthetic coumarin derivatives in the context of anticancer and anti-inflammatory activities. The presented data, derived from various scientific studies, indicates that both classes of compounds exhibit significant therapeutic potential. Synthetic coumarin derivatives, through targeted chemical modifications, have demonstrated high potency, with some compounds showing IC50 values in the nanomolar range. Isorhamnetin, on the other hand, displays broad-spectrum activity against various cancer cell lines and effectively modulates key inflammatory pathways.

The choice between pursuing a natural product-based lead versus a synthetic scaffold will depend on the specific therapeutic goals, desired potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to serve as a valuable resource for researchers in designing and executing further studies to explore the full therapeutic potential of these promising compounds.

References

Cross-Validation of Isorutarin's Anti-Inflammatory Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Isorutarin (also known as Isorhamnetin) against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. The information is compiled from various experimental studies to offer a cross-validated perspective on its potential as a therapeutic agent.

Comparative Analysis of In Vitro Anti-Inflammatory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the comparator drugs against key inflammatory mediators. Lower IC50 values indicate greater potency.

CompoundTargetCell LineIC50 Value (µM)Reference
This compound Nitric Oxide (NO) ProductionRAW 264.7~15-50[1][2]
COX-2 ExpressionVariousInhibition observed[3][4][5]
Ibuprofen Nitric Oxide (NO) ProductionPeritoneal Macrophages330
COX-1Human Whole Blood2.1
COX-2Human Whole Blood1.6
COX-1 (Western Blot)Fibroblast Cells0.946
COX-2 (Western Blot)Fibroblast Cells0.894
Diclofenac Nitric Oxide (NO) ProductionRAW 264.747.12
COX-1N/AVaries by model
COX-2N/AVaries by model

Note: IC50 values can vary significantly based on the experimental conditions, including cell type, stimulus concentration, and incubation time. The data presented here is for comparative purposes and is sourced from different studies.

In Vivo Anti-Inflammatory Effects

CompoundAnimal ModelKey FindingsReference
This compound High-Fat Diet/Streptozotocin-induced diabetic miceReduced plasma malondialdehyde (MDA) levels and increased glutathione (B108866) (GSH) levels.
E. coli-induced sepsis in miceReduced proinflammatory cytokine levels in serum and lung tissue; improved kidney and liver function.
Ibuprofen Rheumatoid arthritis patientsSignificant clinical response at 1600 mg daily.
Colorectal cancer mouse modelInhibited tumor growth.
LPS-induced peritonitis in miceInhibited neutrophil mobilization.
Diclofenac Murine listerial infection modelReduced bacterial counts in liver and spleen and up-regulated inflammatory cytokines.
Healthy human subjects (sustained release)Pharmacokinetic profile determined for 100mg multiple doses.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are primarily attributed to its modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes promotes transcription This compound This compound This compound->IKK inhibits IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases

MAPK Signaling Pathway

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes This compound This compound This compound->MAPK inhibits phosphorylation

Experimental Workflow: In Vitro Anti-inflammatory Assay

Experimental_Workflow start Seed RAW 264.7 cells incubation1 Incubate 24h start->incubation1 treatment Pre-treat with this compound or comparator drug (1h) incubation1->treatment stimulation Stimulate with LPS (24h) treatment->stimulation collection Collect supernatant stimulation->collection analysis Analyze for inflammatory mediators (NO, Cytokines) collection->analysis end Data Interpretation analysis->end

Experimental Protocols

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in a murine macrophage cell line, which is a standard in vitro model for screening anti-inflammatory compounds.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well or 24-well tissue culture plates

  • Test compounds (this compound, Ibuprofen, Diclofenac)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 100-200 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis of inflammatory mediators.

Measurement of Nitric Oxide (NO) Production

This protocol describes the quantification of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • Collected cell culture supernatant

  • Griess Reagent:

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the culture medium.

  • Griess Reaction: Add 50-100 µL of the cell supernatant to a new 96-well plate.

  • Add an equal volume of a 1:1 mixture of Griess reagent Solution A and Solution B to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Western Blot Analysis of NF-κB and MAPK Pathways

This protocol details the detection of key proteins in the NF-κB and MAPK signaling pathways to assess the mechanism of action of the test compounds.

Materials:

  • Treated and stimulated RAW 264.7 cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

References

Isorutarin: A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of Isorutarin on cancerous and normal cell lines. Due to limited direct studies on this compound, this analysis incorporates experimental data from the closely related flavonoids, Isorhamnetin and Orientin, to infer the potential selective cytotoxicity of this compound.

The exploration of natural compounds for novel anticancer therapies continues to be a significant area of research. Flavonoids, in particular, have garnered attention for their potential to selectively target cancer cells while exhibiting minimal toxicity to normal cells. This guide focuses on this compound and its analogs, examining their cytotoxic profiles and the underlying experimental methodologies.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isorhamnetin and Orientin in various cancer cell lines compared to normal cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth. The data suggests a degree of selectivity of these flavonoids against cancer cells. For instance, Isorhamnetin showed significant cytotoxicity against androgen-independent prostate cancer cells (DU145 and PC3) while exhibiting almost no toxic effects on normal human prostate epithelial PrEC cells[1]. Similarly, other flavonoid compounds have been observed to be less active towards normal intestinal epithelial cells (HCEC), suggesting a tumor-selective treatment effect[2].

CompoundCell LineCell TypeIC50 (µM)Reference
IsorhamnetinDU145Prostate Cancer (Androgen-independent)Data not specified[1]
IsorhamnetinPC3Prostate Cancer (Androgen-independent)Data not specified[1]
IsorhamnetinPrECNormal Prostate EpithelialNo toxic effect[1]
Compound 1HTB-26Breast Cancer (Aggressive)10 - 50
Compound 1PC-3Pancreatic Cancer10 - 50
Compound 1HepG2Hepatocellular Carcinoma10 - 50
Compound 1HCECNormal Intestinal EpithelialLess active
Compound 2HTB-26Breast Cancer (Aggressive)10 - 50
Compound 2PC-3Pancreatic Cancer10 - 50
Compound 2HepG2Hepatocellular Carcinoma10 - 50
Compound 2HCECNormal Intestinal EpithelialLess active
OrientinT24Bladder CarcinomaDose-dependent inhibition

*Note: Compounds 1 and 2 are regioisomers of a novel oleoyl (B10858665) hybrid of a natural antioxidant.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and apoptotic effects of compounds like this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle:

During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is labeled with a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Induce apoptosis by treating cells with the desired concentration of the test compound.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle scraping method to minimize membrane damage.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Annexin V- / PI- : Live, healthy cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

    • Annexin V- / PI+ : Necrotic cells.

Visualizing Experimental and Logical Frameworks

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing cytotoxicity and a potential signaling pathway for this compound-induced apoptosis, based on findings for related flavonoids.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Cell Culture (Normal & Cancer Lines) B Treatment with this compound (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cytotoxicity/Apoptosis Assays C->D E MTT Assay (Cell Viability) D->E F Annexin V/PI Staining (Apoptosis Detection) D->F G Data Analysis (IC50 Calculation, Flow Cytometry) E->G F->G H Comparison of Cytotoxicity (Normal vs. Cancer Cells) G->H

Caption: Workflow for assessing this compound cytotoxicity.

G cluster_1 Proposed Signaling Pathway for this compound-Induced Apoptosis This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt inhibits mTOR mTOR Akt->mTOR inhibits Apoptosis Apoptosis mTOR->Apoptosis promotes

Caption: Proposed this compound-induced apoptosis pathway.

Studies on the related flavonoid Orientin suggest that its anti-proliferative and pro-apoptotic effects in bladder cancer cells are mediated through the inhibition of the NF-κB and Hedgehog signaling pathways. Furthermore, the PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. The inhibition of this pathway is a common mechanism for the anticancer effects of many natural compounds.

References

Isorutarin as a Reference Standard for Phytochemical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isorutarin, a naturally occurring furanocoumarin glucoside, is increasingly utilized as a reference standard in the phytochemical analysis of various plant species.[1] Its well-defined chemical structure and high purity make it a suitable candidate for the accurate quantification and identification of related compounds in complex matrices. This guide provides a comprehensive comparison of this compound with other reference standards, supported by experimental data and detailed analytical protocols.

Overview of this compound

This compound is a natural product that can be isolated from the seeds of Apium graveolens (celery).[1] As a member of the coumarin (B35378) family, it possesses a distinct chemical structure that allows for its reliable detection and quantification. Commercially available this compound reference standards typically boast a purity of over 99%, ensuring the accuracy of analytical results.[1]

Comparison with Alternative Reference Standards

In the analysis of flavonoids and related phenolic compounds, several other reference standards are commonly employed. The choice of a suitable standard is critical for achieving accurate and reproducible results.[2] While this compound is a specific furanocoumarin glucoside, broader-class flavonoid standards like quercetin (B1663063) and gallic acid are often used for total flavonoid and total phenolic content assays, respectively.[3]

Table 1: Comparison of this compound with Other Common Reference Standards

FeatureThis compoundQuercetinGallic AcidRutin (B1680289)
Compound Class Furanocoumarin GlucosideFlavonolPhenolic AcidFlavonol Glycoside
Primary Use Quantification of specific furanocoumarins and related glucosidesGeneral standard for total flavonoid contentGeneral standard for total phenolic contentQuantification of rutin and related flavonoid glycosides
Purity (Typical) >99%>95%>98%>95%
Analytical Methods HPLC, HPTLCSpectrophotometry, HPLCSpectrophotometry (Folin-Ciocalteu)HPLC, HPTLC
Advantages High specificity for furanocoumarin analysisBroad applicability for total flavonoid estimationWell-established method for total phenolicsGood for quantifying common flavonoid glycosides
Limitations Limited to a specific subclass of compoundsNot suitable for quantifying individual flavonoidsDoes not differentiate between different phenolic classesMay not be suitable for all flavonoid glycosides

Experimental Protocols

Accurate phytochemical analysis relies on robust and validated experimental methods. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful techniques for the separation and quantification of phytochemicals like this compound.

High-Performance Thin-Layer Chromatography (HPTLC) Method for this compound Analysis

HPTLC offers a high sample throughput and is well-suited for the analysis of complex herbal extracts.

Protocol:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Sample and Standard Preparation: Accurately weigh and dissolve this compound reference standard and sample extracts in methanol (B129727) to achieve a concentration of 1 mg/mL.

  • Application: Apply 5 µL of each standard and sample solution as bands on the HPTLC plate using an automated applicator.

  • Mobile Phase: A mixture of toluene (B28343) and methanol (e.g., 9:1 v/v) can be an effective mobile phase for separating furanocoumarins.

  • Development: Develop the plate in a saturated twin-trough chamber until the mobile phase front reaches a distance of 8 cm.

  • Densitometric Analysis: After drying, scan the plate with a densitometer at a wavelength where this compound shows maximum absorbance (e.g., 340 nm).

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use this curve to determine the concentration of this compound in the samples.

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

HPLC provides excellent resolution and sensitivity for the quantification of individual compounds in a mixture.

Protocol:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used for flavonoid and coumarin analysis.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and 0.05 M phosphoric acid is often effective. For example, a gradient starting from a lower concentration of acetonitrile and increasing over time.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for this compound (e.g., 210 nm or based on its UV spectrum) is commonly used.

  • Injection Volume: 20 µL.

  • Quantification: Similar to HPTLC, a calibration curve is constructed using the this compound reference standard to quantify the analyte in the samples.

Signaling Pathways and Biological Activity

Beyond its role as a reference standard, this compound and related flavonoids are subjects of interest for their potential biological activities. Flavonoids are known to interact with various cellular signaling pathways. For instance, some flavonoids have been shown to modulate the TOR (Target of Rapamycin) signaling pathway, which is a key regulator of cell growth, proliferation, and metabolism.

Experimental Workflow for Phytochemical Analysis

experimental_workflow start Plant Material Collection extraction Extraction of Phytochemicals start->extraction filtration Filtration and Concentration extraction->filtration hplc_prep Sample Preparation for HPLC filtration->hplc_prep hptlc_prep Sample Preparation for HPTLC filtration->hptlc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hptlc_analysis HPTLC Analysis hptlc_prep->hptlc_analysis data_analysis Data Analysis and Quantification hplc_analysis->data_analysis hptlc_analysis->data_analysis end Reporting of Results data_analysis->end

Caption: A generalized workflow for the phytochemical analysis of plant extracts using HPLC and HPTLC.

TOR Signaling Pathway

tor_signaling_pathway nutrients Nutrients / Growth Factors pi3k PI3K/Akt nutrients->pi3k tor TOR Complex pi3k->tor cell_growth Cell Growth and Proliferation tor->cell_growth autophagy Autophagy Inhibition tor->autophagy This compound This compound (potential modulation) This compound->tor

Caption: A simplified diagram of the TOR signaling pathway and the potential modulatory role of compounds like this compound.

Conclusion

This compound serves as a highly reliable and specific reference standard for the phytochemical analysis of furanocoumarins. Its high purity and well-characterized properties make it an excellent choice for quantitative studies using techniques like HPLC and HPTLC. While broader standards like quercetin and gallic acid have their utility in total phenolic and flavonoid assays, this compound is indispensable for the accurate quantification of its specific class of compounds. The detailed analytical protocols provided in this guide offer a solid foundation for researchers to develop and validate their own methods for phytochemical analysis. Further research into the biological activities of this compound, such as its potential interaction with signaling pathways like TOR, may open new avenues for its application in drug discovery and development.

References

A Comparative Guide to the Structural Activity Relationship of Isorutarin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Isorutarin (Isorhamnetin-3-O-rutinoside), its aglycone Isorhamnetin (B1672294), and other glycosidic analogs. The structural activity relationship (SAR) is explored with a focus on their anti-inflammatory and anticancer properties, supported by experimental data. Detailed methodologies for key biological assays and visualizations of the primary signaling pathways are included to facilitate further research and drug development.

Introduction

This compound, a naturally occurring flavonoid glycoside, and its aglycone, Isorhamnetin, have garnered significant interest for their therapeutic potential. Isorhamnetin is a 3'-O-methylated metabolite of quercetin (B1663063) and is found in various medicinal plants.[1] The addition of different sugar moieties to the Isorhamnetin backbone creates a diverse range of analogs with varying physicochemical properties and biological activities. Understanding the structural features that govern their efficacy is crucial for the development of novel anti-inflammatory and anticancer agents. This guide synthesizes the current knowledge on the SAR of this compound class.

Data Presentation: Comparative Biological Activities

The biological activities of this compound, Isorhamnetin, and other analogs are summarized below. The data highlights how glycosylation and the nature of the sugar moiety can influence their anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity
CompoundAssayModelKey FindingsReference
Isorhamnetin Inhibition of COX-2 expressionCarrageenan-induced paw edema in ratsDecreased the number of COX-2 positive cells.[2][3]
Inhibition of NO, IL-6, and TNF-α productionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition of inflammatory mediators.[4][5]
This compound (Isorhamnetin-3-O-rutinoside) Inhibition of ear edemaCroton oil-induced ear edema in rats44.7 ± 8.2% inhibition.
Isorhamnetin-3-O-glucoside-rhamnoside (IGR) Inhibition of ear edemaCroton oil-induced ear edema in rats77.4 ± 5.7% inhibition (comparable to indomethacin).
Inhibition of NO productionLPS-stimulated RAW 264.7 macrophages68.7 ± 5.0% inhibition at 125 ng/mL.
Isorhamnetin-3-O-galactoside (IGP) Inhibition of ear edemaCroton oil-induced ear edema in rats65.3 ± 5.9% inhibition.

Key Observation: The nature and number of sugar residues significantly impact the anti-inflammatory activity. The diglycoside IGR demonstrated superior in vivo anti-inflammatory effects compared to the triglycoside (IGRR) and the aglycone Isorhamnetin, suggesting an optimal configuration for activity.

Anticancer Activity (Cytotoxicity)
CompoundCell LineIC50 ValueReference
Isorhamnetin BEL-7402 (Hepatocellular carcinoma)74.4 ± 1.13 µg/mL
A549 (Lung cancer)Dose-dependent inhibition (2.5, 5, and 10 μM showed significant effects)
HT-29, HCT116, SW480 (Colon cancer)Induces G2/M phase arrest
Isorhamnetin-3-O-rhamnoside HepG2, MCF-7, A549Evaluated, specific IC50 values not provided in the abstract
Narcissin (Isorhamnetin-3-O-rutinoside) HeLa (Cervical cancer), LNCaP (Prostate cancer)IC50 = 20.5 μg/mL (LNCaP)
Isorhamnetin-3-O-neohesperidoside Breast ductal carcinoma, Caco-2 (Colorectal adenocarcinoma)Potent cytotoxicity at 2.47 μg/mL

Key Observation: Both Isorhamnetin and its glycosides exhibit cytotoxic effects against various cancer cell lines. The specific sugar moiety appears to influence the potency, with some glycosides showing strong activity at low concentrations.

Experimental Protocols

Synthesis of Isorhamnetin Glycosides

A common method for the synthesis of isorhamnetin glycosides is through enzymatic glycosylation.

Example: Synthesis of Isorhamnetin-3-O-rhamnoside

This protocol utilizes a three-enzyme cascade for efficient synthesis.

  • Enzyme Preparation : Clone and express rhamnosyltransferase (e.g., from Arabidopsis thaliana), sucrose (B13894) synthase (e.g., from Glycine max), and UDP-rhamnose synthase in a suitable host like E. coli. Purify the enzymes.

  • Reaction Mixture : Prepare a reaction mixture containing Isorhamnetin, sucrose, UDP, and the three purified enzymes in an appropriate buffer (e.g., pH 7.5).

  • Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 25 °C) for a specified period (e.g., 72 hours).

  • Purification : Purify the resulting Isorhamnetin-3-O-rhamnoside using chromatographic techniques such as HPLC.

  • Characterization : Confirm the structure of the synthesized compound using spectroscopic methods like NMR and mass spectrometry.

Anti-inflammatory Activity Assays

Carrageenan-Induced Paw Edema in Rats

  • Animals : Use male Wistar rats (150-200g).

  • Groups : Divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of the compound).

  • Administration : Administer the test compounds and standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema : After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement : Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis : Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS).

  • Treatment : Seed the cells in 96-well plates and treat with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, except for the negative control group.

  • Incubation : Incubate the plates for 24 hours.

  • Measurement : Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

  • Analysis : Determine the IC50 value for NO inhibition.

Anticancer Activity Assay

MTT Cell Viability Assay

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of this compound analogs for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Key Signaling Pathways Modulated by Isorhamnetin and its Analogs

Isorhamnetin and its analogs exert their anti-inflammatory and anticancer effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

NF_kB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Degradation Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Isorhamnetin Isorhamnetin & Analogs Isorhamnetin->IKK Isorhamnetin->MAPKKK Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Gene AP1->Gene

Caption: Inhibition of NF-κB and MAPK signaling pathways by Isorhamnetin and its analogs.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of this compound analogs.

Anticancer_Workflow start Synthesis/Isolation of This compound Analogs screening In vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) start->screening lead_id Lead Compound Identification (Based on IC50 values) screening->lead_id mechanism Mechanism of Action Studies lead_id->mechanism apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle pathway Western Blot Analysis (NF-κB, MAPK pathways) mechanism->pathway invivo In vivo Animal Studies (Xenograft models) mechanism->invivo end Preclinical Candidate invivo->end

Caption: Experimental workflow for anticancer evaluation of this compound analogs.

Conclusion

The structural activity relationship of this compound and its analogs reveals that the glycosidic substitution pattern plays a critical role in their biological activities. While the aglycone, Isorhamnetin, demonstrates significant anti-inflammatory and anticancer effects, certain glycosides exhibit enhanced potency, highlighting the potential for targeted chemical modifications to improve therapeutic efficacy. The primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, which are central to inflammation and cancer progression. Further investigation into a wider range of synthetic analogs is warranted to fully elucidate the SAR and to develop novel, potent therapeutic agents based on the this compound scaffold.

References

Unraveling the Metabolic Fate of Isorutarin: A Comparative Analysis Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic profile of a bioactive compound is paramount for evaluating its efficacy and safety. This guide provides a comparative overview of the metabolic pathways of Isorutarin, a naturally occurring flavonoid C-glycoside, in different species, supported by experimental data. We delve into the biotransformation of this compound, detailing the metabolites formed and the enzymatic processes involved, offering a valuable resource for preclinical and clinical research.

Executive Summary

This compound, also known as isoorientin (B1672268), undergoes significant metabolism that varies between species. In vivo studies in rats have demonstrated that sulfation is a primary metabolic route, leading to the formation of isoorientin 3'- or 4'-O-sulfate as a major metabolite. In contrast, in vitro studies utilizing human liver microsomes reveal that glucuronidation is the predominant metabolic pathway in humans, with the formation of several monoglucuronide conjugates. These differences highlight the importance of species-specific metabolic profiling in drug development. This guide presents a detailed comparison of these metabolic pathways, outlines the experimental protocols used for their elucidation, and visualizes the key biotransformation and signaling pathways modulated by this compound.

Comparative Metabolic Profiling

The metabolism of this compound exhibits notable differences between rats and humans, primarily in the type of conjugation reactions it undergoes.

In Vivo Metabolism in Rats

Studies in Sprague-Dawley rats have shown that after oral administration, this compound has low oral bioavailability (approximately 8.98%) and is extensively metabolized. The primary metabolite identified in rat plasma is a sulfate (B86663) conjugate.[1] In addition to the parent compound, three other metabolites were detected in the urine and feces of rats.[1]

In Vitro Metabolism in Humans

In contrast to the findings in rats, in vitro studies using human liver microsomes (HLMs) and S9 fractions have identified glucuronidation as the main metabolic pathway for this compound in humans.[2][3] Several monoglucuronide metabolites have been identified, with isoorientin-3′-O-α-glucuronide and isoorientin 4′-O-α-glucuronide being structurally characterized.[2] The formation of these glucuronides is catalyzed by specific UDP-glucuronosyltransferase (UGT) isoforms, namely UGT1A1, 1A8, 1A9, and 1A10.

Data Presentation

Table 1: Summary of this compound Metabolites in Different Species

SpeciesStudy TypeMajor Metabolite(s)Other Detected MetabolitesPrimary Metabolic PathwayReference
RatIn vivoIsoorientin 3'- or 4'-O-sulfate (M1)Parent drug and three other metabolites in urine and fecesSulfation
HumanIn vitro (HLM & S9)Isoorientin-3′-O-α-glucuronide, Isoorientin 4′-O-α-glucuronideMultiple monoglucuronide conjugatesGlucuronidation

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

Dose (mg/kg)T½ (h)
51.67 ± 1.32
101.89 ± 0.65
152.07 ± 0.50

Data from a study on Sprague-Dawley male rats after intravenous administration.

Experimental Protocols

In Vivo Metabolism Study in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Administration: Intravenous (5, 10, or 15 mg/kg) and oral (150 mg/kg) administration of this compound.

  • Sample Collection: Blood, urine, and feces were collected at various time points.

  • Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) was used for the detection and quantification of this compound and its metabolites.

In Vitro Metabolism Study with Human Liver Microsomes
  • Incubation System: Pooled human liver microsomes (HLMs) and human liver S9 fraction.

  • Substrate: this compound.

  • Cofactors: UDPGA (for glucuronidation) and PAPS (for sulfation).

  • Incubation Conditions: Incubations were typically carried out at 37°C.

  • Analytical Method: HPLC with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS) were used for the identification and characterization of metabolites. For the identification of specific UGT isoforms, recombinant human UGT enzymes were used.

Visualizations

Metabolic Pathways of this compound

Isorutarin_Metabolism cluster_rat Rat Metabolism (In Vivo) cluster_human Human Metabolism (In Vitro) Isorutarin_rat This compound Sulfate_Metabolite Isoorientin 3'- or 4'-O-sulfate Isorutarin_rat->Sulfate_Metabolite Sulfation (SULTs) Other_Metabolites_rat Other Metabolites (in excreta) Isorutarin_rat->Other_Metabolites_rat Isorutarin_human This compound Glucuronide_Metabolites Isoorientin-3'-O-glucuronide Isoorientin-4'-O-glucuronide Isorutarin_human->Glucuronide_Metabolites Glucuronidation (UGT1A1, 1A8, 1A9, 1A10) Isorutarin_Signaling_Pathways cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt Activates NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition Induces MAPK_Modulation MAPK Modulation This compound->MAPK_Modulation Modulates Nrf2 Nrf2 Activation PI3K_Akt->Nrf2 Antioxidant_Response Antioxidant Response (e.g., NQO1) Nrf2->Antioxidant_Response Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) NFkB_Inhibition->Inflammatory_Mediators Inhibits Production Apoptosis_OxidativeStress Apoptosis & Oxidative Stress MAPK_Modulation->Apoptosis_OxidativeStress Regulates

References

Validating the Target Engagement of Isorutarin with Cyclooxygenase-2 (COX-2) in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental methods to validate the cellular target engagement of Isorutarin, a natural product with potential therapeutic applications. Based on evidence from the structurally similar compound Isoorientin, Cyclooxygenase-2 (COX-2) is a putative target of this compound.[1][2][3] This document outlines key methodologies and presents a framework for comparing this compound's performance against a well-established selective COX-2 inhibitor, Celecoxib.

Introduction to this compound and its Putative Target

This compound is a flavonoid glycoside found in various plants. While direct target identification for this compound is still under investigation, its structural analogue, Isoorientin, has been identified as a selective inhibitor of Cyclooxygenase-2 (COX-2), with a reported IC50 value of 39 µM.[1][2] COX-2 is an enzyme that is often upregulated in inflammatory conditions and various cancers, playing a key role in the synthesis of prostaglandins, which are mediators of pain, inflammation, and cell growth. Validating the direct binding of this compound to COX-2 within a cellular context is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent.

This guide explores three distinct and widely used methods for confirming target engagement in cellular models: the Cellular Thermal Shift Assay (CETSA), In-Cell Western (ICW), and NanoBRET™ Target Engagement Assay. Each method offers a different approach to verifying the physical interaction between a compound and its target protein inside the cell. As a benchmark for comparison, we will use Celecoxib, a potent and selective COX-2 inhibitor with well-characterized cellular activity.

Comparative Analysis of Target Engagement Assays

The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. Below is a comparative summary of the three highlighted methods for validating this compound's engagement with COX-2.

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW)NanoBRET™ Target Engagement Assay
Principle Ligand binding-induced thermal stabilization of the target protein.Antibody-based quantification of target protein levels in fixed and permeabilized cells.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.
Readout Change in protein melting temperature (ΔTm) or isothermal dose-response.Fluorescence intensity corresponding to target protein abundance.BRET ratio, indicating proximity between the target and a competitive tracer.
Cellular State Intact or lysed cells.Fixed and permeabilized cells.Live cells.
Throughput Low to high, depending on the detection method (Western blot vs. plate-based).High (96- or 384-well plates).High (96- or 384-well plates).
Labeling Label-free for the compound and target.Requires primary and fluorescently labeled secondary antibodies.Requires genetic fusion of NanoLuc® to the target protein and a fluorescent tracer.
Quantitative Data EC50 from isothermal dose-response curves.Relative quantification of protein levels.IC50 from competitive displacement of the tracer.

Quantitative Data Summary

The following table summarizes hypothetical and literature-derived quantitative data for this compound (using Isoorientin as a proxy) and Celecoxib in the context of COX-2 target engagement.

CompoundAssayCell LineParameterValue
This compound (proxy: Isoorientin) In vitro COX-2 Inhibition-IC5039 µM
Celecoxib In vitro COX-2 Inhibition-IC500.04 µM
Celecoxib Cellular COX-2 Activity (PGE2 assay)A549 cellsIC50~0.1 µM
Celecoxib Cytotoxicity (MTT assay)HeLa cellsIC5043 µM

Signaling Pathway and Experimental Workflows

To understand the context of this compound's potential mechanism of action, it is important to visualize the COX-2 signaling pathway. Furthermore, the workflows for the discussed target engagement assays provide a clear overview of the experimental steps involved.

COX2_Signaling_Pathway COX-2 Signaling Pathway cluster_stimuli Pro-inflammatory Stimuli / Mitogens cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Cytokines Cytokines (e.g., IL-1β, TNF-α) Cytokines->Receptors LPS LPS LPS->Receptors Signaling_Cascades Signaling Cascades (e.g., MAPK, NF-κB) Receptors->Signaling_Cascades PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2_Protein COX-2 Enzyme Arachidonic_Acid->COX2_Protein Substrate Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascades->Transcription_Factors COX2_Induction COX-2 Gene Transcription COX2_Induction->COX2_Protein Prostaglandins Prostaglandins (e.g., PGE2) COX2_Protein->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Proliferation Cell Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Transcription_Factors->COX2_Induction This compound This compound / Celecoxib This compound->COX2_Protein Inhibition

COX-2 Signaling Pathway and Inhibition

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Cell_Culture 1. Cell Culture (e.g., HT-29, A549) Compound_Treatment 2. Treat cells with this compound, Celecoxib, or vehicle (DMSO) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat aliquots of cell suspension or lysate at various temperatures Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis (if not already lysed) Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Supernatant_Collection 6. Collect supernatant (soluble protein fraction) Centrifugation->Supernatant_Collection Protein_Quantification 7. Quantify soluble COX-2 (e.g., Western Blot, ELISA) Supernatant_Collection->Protein_Quantification Data_Analysis 8. Plot melting curves and determine thermal shift (ΔTm) Protein_Quantification->Data_Analysis

CETSA Experimental Workflow

ICW_NanoBRET_Comparison Comparison of ICW and NanoBRET Workflows cluster_ICW In-Cell Western (ICW) cluster_NanoBRET NanoBRET™ Target Engagement ICW_Start 1. Seed cells in 96-well plate ICW_Treat 2. Treat with compounds ICW_Start->ICW_Treat ICW_Fix 3. Fix and permeabilize cells ICW_Treat->ICW_Fix ICW_Block 4. Block non-specific binding ICW_Fix->ICW_Block ICW_Pri_Ab 5. Incubate with primary antibody (anti-COX-2) ICW_Block->ICW_Pri_Ab ICW_Sec_Ab 6. Incubate with fluorescent secondary antibody ICW_Pri_Ab->ICW_Sec_Ab ICW_Scan 7. Scan plate and quantify fluorescence ICW_Sec_Ab->ICW_Scan NB_Start 1. Transfect cells with NanoLuc®-COX-2 fusion vector NB_Seed 2. Seed cells in 96-well plate NB_Start->NB_Seed NB_Add_Tracer 3. Add fluorescent tracer and competitor compounds (this compound/Celecoxib) NB_Seed->NB_Add_Tracer NB_Add_Substrate 4. Add NanoLuc® substrate NB_Add_Tracer->NB_Add_Substrate NB_Read 5. Read BRET signal (donor and acceptor emissions) NB_Add_Substrate->NB_Read NB_Analyze 6. Calculate BRET ratio and IC50 NB_Read->NB_Analyze

ICW vs. NanoBRET™ Workflows

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following sections provide foundational protocols for the discussed target engagement assays.

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for determining the thermal stabilization of endogenous COX-2.

  • Cell Culture and Treatment:

    • Culture a human cell line with detectable COX-2 expression (e.g., A549 or HT-29) to ~80% confluency.

    • Harvest cells and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 10^6 cells/mL.

    • Aliquot the cell suspension and treat with this compound, Celecoxib (e.g., 10 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment:

    • Transfer aliquots of the treated cell suspensions to PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by Western blot using a primary antibody specific for COX-2.

    • Quantify the band intensities and normalize to the non-heated control.

  • Data Analysis:

    • Plot the normalized band intensities against the corresponding temperatures to generate melting curves.

    • Determine the melting temperature (Tm) for each treatment condition.

    • A positive shift in Tm in the presence of this compound compared to the vehicle control indicates target engagement.

In-Cell Western (ICW)

This protocol is designed to quantify changes in COX-2 protein levels following treatment.

  • Cell Plating and Treatment:

    • Seed A549 or another suitable cell line in a 96-well plate and grow to the desired confluency.

    • Treat cells with various concentrations of this compound or Celecoxib for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours.

    • Incubate with a primary antibody against COX-2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells and incubate with an IRDye®-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Detection and Analysis:

    • Wash the cells to remove unbound secondary antibody.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Normalize the COX-2 signal to a housekeeping protein or cell number stain.

    • Compare the normalized signal between treated and untreated cells.

NanoBRET™ Target Engagement Assay

This protocol outlines the steps for a live-cell competitive binding assay.

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-COX-2 fusion protein.

    • Culture the transfected cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM.

  • Assay Setup:

    • In a white 384-well plate, serially dilute this compound and Celecoxib.

    • Add the fluorescent COX-2 tracer to the wells.

    • Add the NanoLuc®-COX-2 expressing cells to all wells.

  • Signal Detection:

    • Incubate the plate at 37°C for 2 hours.

    • Add the Nano-Glo® substrate to all wells.

    • Read the plate on a luminometer capable of detecting both the donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Conclusion

Validating the direct interaction of this compound with its putative target, COX-2, is a fundamental step in its preclinical development. The choice of assay—CETSA for label-free confirmation of binding, In-Cell Western for assessing downstream effects on protein expression, or NanoBRET™ for quantitative live-cell affinity—will depend on the specific experimental goals. By employing these robust cellular assays and comparing the results to a known selective inhibitor like Celecoxib, researchers can build a strong evidence base for the mechanism of action of this compound, paving the way for further investigation into its therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Isorutarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prudent Laboratory Practices for Isorutarin Waste

When handling this compound, as with any laboratory chemical, adherence to good laboratory practices is essential. This includes wearing appropriate Personal Protective Equipment (PPE) such as lab coats, gloves, and safety glasses to prevent skin and eye contact.[2][3][4] Work should be conducted in a well-ventilated area, and any spills should be cleaned up promptly.[5]

Step-by-Step Disposal Protocol for this compound

Given that this compound is a natural product and likely of low toxicity in typical research quantities, the following disposal procedure is recommended. This protocol is based on general guidelines for the disposal of non-hazardous chemical waste from various safety manuals and regulatory bodies.

  • Waste Identification and Segregation :

    • Treat all this compound waste as chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program. Keep it segregated from incompatible materials.

  • Containerization :

    • Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container is often the best choice if it is intact.

    • For solutions containing this compound, use a labeled, leak-proof container. Do not use food containers.

    • The container must be kept closed except when adding waste.

  • Labeling :

    • Label the waste container clearly with "this compound Waste" and include the major components and their approximate concentrations if it is a solution.

    • Follow your institution's specific labeling requirements for chemical waste.

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general traffic and incompatible chemicals.

  • Disposal Request :

    • Once the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) or hazardous waste management office.

    • Do not dispose of this compound, either in solid form or in solution, down the sanitary sewer or in the regular trash unless explicitly authorized by your EHS office for non-hazardous materials.

  • Empty Container Disposal :

    • A thoroughly emptied container of this compound can typically be disposed of as regular trash.

    • To be considered "empty," no freestanding liquid should remain. For solid residues, the container should be scraped clean.

    • Deface the original label to prevent confusion. For containers that held acutely hazardous waste, triple rinsing is often required, with the rinsate collected as hazardous waste. Although this compound is not expected to be acutely hazardous, this is a good practice for all chemical containers.

Quantitative Data Summary

In the absence of a specific SDS for this compound, data for the structurally similar, non-hazardous compound Isoorientin is presented below for context.

PropertyValueSource
Isoorientin Hazard Classification Not classified as hazardousCayman Chemical SDS
Oral TDLo (mouse) 20 mg/kgCayman Chemical SDS

A chronic toxicity study on enzymatically decomposed rutin, which is primarily composed of another similar compound, isoquercitrin, established a No Observed Adverse Effect Level (NOAEL).

Study ParameterValueSpeciesSource
NOAEL (Male) 542.4 mg/kg body weight/dayWistar RatPubMed
NOAEL (Female) 674.0 mg/kg body weight/dayWistar RatPubMed

These values suggest that related compounds have low toxicity, reinforcing the classification of this compound waste as likely non-hazardous in a research setting.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Isorutarin_Disposal_Workflow cluster_prep Waste Generation & Assessment cluster_decision Hazard Classification cluster_hazardous Hazardous Waste Stream cluster_non_hazardous Non-Hazardous Waste Stream cluster_end Final Disposal A This compound Waste Generated (Solid or Liquid) B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B START C Is Waste Acutely Hazardous? B->C D Collect in Labeled, Sealed Container C->D Yes G Follow General Chemical Waste Procedures C->G No/Unknown (Treat as Hazardous) E Store in Satellite Accumulation Area D->E F Request EHS/ Hazardous Waste Pickup E->F J Proper Disposal Completed F->J H Collect in Labeled, Sealed Container G->H I Store for Routine Chemical Waste Pickup H->I I->J

This compound Disposal Decision Workflow

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Isorutarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Isorutarin in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety Goggles/GlassesCompliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects eyes from dust particles and splashes.[1]
Face ShieldRequired when there is a risk of splashing.[1][2]Provides full-face protection from splashes.[1]
Skin Protection Protective GlovesChemically resistant nitrile or neoprene gloves are recommended.[3] Double-gloving is best practice.[1]Prevents skin contact with the hazardous substance.[1]
Lab Coat/GownImpervious, disposable gown with long sleeves and tight-fitting cuffs.[1]Protects skin and personal clothing from contamination.[1]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or FFP3) is required if exposure limits are exceeded, if irritation occurs, or when handling powder outside of a certified chemical fume hood.[1]Prevents inhalation of potentially harmful dust particles.[1]

Operational Plan: Handling this compound

1. Preparation and Weighing:

  • Work Area: All handling of this compound powder should take place in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1]

  • PPE: Before handling, ensure all required PPE is donned correctly. This includes double gloves, a disposable gown, and appropriate eye/face and respiratory protection.[1]

  • Weighing: When weighing the powder, use a containment balance or conduct the operation within a fume hood to prevent the dispersal of dust.[1]

2. Dissolving and Diluting:

  • Add solvent to the powdered this compound slowly to avoid splashing.

  • If sonication is required, ensure the vial is securely capped and does not leak.

  • All manipulations should be performed within the fume hood.

3. Post-Handling:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate deactivating agent or a 70% ethanol (B145695) solution.

  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Disposal Plan

  • Waste Segregation: All waste contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be segregated as hazardous chemical waste.[1] Do not mix with regular or biohazardous waste.

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[1] For sharps such as needles and syringes that have contained this compound, use a designated sharps container.[1]

  • Disposal: Dispose of hazardous waste according to your institution's and local/regional/national/international regulations.

Emergency Protocols

Spill Response:

  • Alert: Notify your supervisor and your institution's Environmental Health and Safety (EHS) office.

  • Secure: Restrict access to the spill area.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill. For small powder spills, gently cover with a damp absorbent material to avoid raising dust. For liquid spills, absorb with an inert material.[1] Collect all cleanup materials into a designated hazardous waste container.[1] Decontaminate the spill area thoroughly.

Personal Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area thoroughly with soap and water.[4]

  • Eye Contact: Rinse the eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

Workflow for Handling this compound

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh this compound Powder B->C D Dissolve/Dilute this compound C->D E Perform Experiment D->E F Segregate Contaminated Waste E->F G Decontaminate Work Area F->G J Store Hazardous Waste in Labeled Container F->J H Remove PPE G->H I Wash Hands Thoroughly H->I K Dispose According to Institutional Protocols J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isorutarin
Reactant of Route 2
Isorutarin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.